molecular formula C40H80NO8P B15559235 DPPC-d13

DPPC-d13

Katalognummer: B15559235
Molekulargewicht: 747.1 g/mol
InChI-Schlüssel: KILNVBDSWZSGLL-QZDIQHKFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DPPC-d13 is a useful research compound. Its molecular formula is C40H80NO8P and its molecular weight is 747.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C40H80NO8P

Molekulargewicht

747.1 g/mol

IUPAC-Name

[(2R)-2,3-di(hexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i3D3,4D3,5D3,34D2,35D2

InChI-Schlüssel

KILNVBDSWZSGLL-QZDIQHKFSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity of DPPC-d13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d13 (DPPC-d13), a deuterated phospholipid of significant interest in various research and development applications. This document details a feasible chemoenzymatic synthetic route and outlines the rigorous analytical methodologies required to verify its isotopic enrichment.

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a major constituent of eukaryotic cell membranes and the primary component of pulmonary surfactant. Its deuterated analogue, this compound, in which the thirteen hydrogen atoms of the choline (B1196258) headgroup are replaced with deuterium (B1214612), serves as an invaluable tool in a range of scientific disciplines. The stable isotope label allows for non-invasive tracing and quantification in complex biological systems. Applications include, but are not limited to, detailed studies of lipid metabolism, investigation of membrane structure and dynamics by neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, and as an internal standard in mass spectrometry-based quantitative lipidomics.

The utility of this compound is intrinsically linked to its isotopic purity. High isotopic enrichment is crucial for minimizing background signals and ensuring the accuracy of quantitative measurements. This guide, therefore, places a strong emphasis on the analytical techniques used to ascertain the isotopic purity of synthesized this compound.

Synthesis of this compound

A robust and efficient method for the synthesis of this compound is a multi-step chemoenzymatic process. This approach combines the specificity of enzymatic reactions with the versatility of chemical synthesis to achieve a high-purity product. The general strategy involves the synthesis of the deuterated choline headgroup precursor, followed by its enzymatic incorporation into the glycerophospholipid backbone, and subsequent acylation with palmitic acid.

Experimental Protocol: Chemoenzymatic Synthesis of this compound

This protocol outlines a plausible synthetic route for this compound, starting from commercially available deuterated precursors.

Materials:

  • Choline-d9 chloride

  • Trimethylamine-d4 hydrochloride

  • Ethylene (B1197577) oxide

  • Phosphorus oxychloride (POCl3)

  • 1,2-dipalmitoyl-sn-glycerol

  • Lipase (e.g., from Candida antarctica)

  • Anhydrous solvents (acetonitrile, chloroform, pyridine)

  • Standard reagents for workup and purification (e.g., silica (B1680970) gel for chromatography)

Step 1: Synthesis of Choline-d13 Chloride

  • Preparation of Deuterated Ethanolamine: React ethylene oxide with a deuterated ammonia (B1221849) source (prepared from a suitable deuterated precursor) to yield ethanolamine-d4.

  • Methylation of Ethanolamine-d4: Perform a methylation reaction on ethanolamine-d4 using a deuterated methylating agent, such as methyl-d3 iodide, in a suitable solvent. This will yield N,N,N-trimethyl-d9-ethanolamine-d4 (choline-d13).

  • Salt Formation: Treat the resulting choline-d13 with hydrochloric acid to form choline-d13 chloride. Purify the product by recrystallization.

Step 2: Synthesis of Glycerophosphocholine-d13 (GPC-d13)

  • Phosphorylation of Choline-d13: React choline-d13 chloride with phosphorus oxychloride in an anhydrous solvent like acetonitrile (B52724) to produce phosphocholine-d13 chloride.

  • Hydrolysis: Carefully hydrolyze the phosphocholine-d13 chloride intermediate to yield phosphocholine-d13.

  • Condensation with Glycerol (B35011): In a subsequent step, condense the phosphocholine-d13 with a protected glycerol derivative, followed by deprotection, to yield sn-glycero-3-phosphocholine-d13 (GPC-d13).

Step 3: Acylation of GPC-d13 to form this compound

  • Enzymatic Acylation: Dissolve GPC-d13 and a molar excess of palmitic acid in an appropriate organic solvent.

  • Addition of Lipase: Add an immobilized lipase, such as Novozym 435, to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 60°C) with constant stirring for an extended period (e.g., 48-72 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Purification: Upon completion, remove the enzyme by filtration. Purify the resulting this compound from the reaction mixture using silica gel column chromatography.

Synthesis_Workflow

Isotopic Purity Analysis

The determination of isotopic purity is a critical step in the quality control of this compound. The primary techniques employed for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful tool for assessing isotopic enrichment. By analyzing the mass-to-charge ratio (m/z) of the intact molecule, the distribution of different isotopologues can be determined.

3.1.1. Experimental Protocol: LC-HRMS for Isotopic Purity

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF).

LC Conditions:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and acetonitrile/isopropanol, both containing a suitable modifier like formic acid or ammonium (B1175870) formate.

  • Flow Rate: Appropriate for the column dimensions.

  • Injection Volume: 1-5 µL.

MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Scan Range: A range encompassing the expected m/z values of the different DPPC isotopologues.

  • Resolution: Set to a high value (e.g., > 60,000) to resolve the isotopic peaks.

  • Data Analysis: Extract the ion chromatograms for each expected isotopologue (d0 to d13). Integrate the peak areas to determine their relative abundances.

3.1.2. Data Presentation: Isotopic Distribution of this compound by HRMS

The results of the HRMS analysis can be summarized in a table showing the relative abundance of each isotopologue.

IsotopologueTheoretical m/zMeasured m/zRelative Abundance (%)
DPPC-d0734.5698734.5695< 0.1
............
DPPC-d11745.6403745.64001.5
DPPC-d12746.6466746.64635.0
This compound 747.6529 747.6526 > 93.0
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides complementary information on the isotopic purity and confirms the location of the deuterium labels. While ¹H NMR can be used to assess the disappearance of proton signals from the choline headgroup, ²H NMR directly detects the deuterium nuclei.

3.2.1. Experimental Protocol: NMR for Isotopic Purity

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Parameters:

  • Spectrometer: 400 MHz or higher.

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-64.

  • Data Analysis: Integrate the residual proton signals in the choline headgroup region (around 3.4 ppm and 4.3 ppm) and compare them to the integration of a known internal standard or the signals from the fatty acid chains.

²H NMR Parameters:

  • Spectrometer: Equipped with a deuterium probe.

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

  • Data Analysis: Observe the presence of a strong deuterium signal corresponding to the choline headgroup.

3.2.2. Data Presentation: Isotopic Enrichment of this compound by ¹H NMR

The isotopic enrichment can be calculated from the ¹H NMR data and presented in a table.

Proton SignalChemical Shift (ppm)Integral (Relative to Palmitoyl Chain)Calculated Enrichment (%)
-N(CH₃)₃~3.4< 0.05> 99.5
-CH₂-N~4.3< 0.02> 99.0
Average Headgroup > 99.0

Analysis_Workflow

Conclusion

The successful synthesis and rigorous characterization of this compound are paramount for its effective use in research and development. The chemoenzymatic approach detailed in this guide offers a reliable pathway to obtaining this valuable isotopically labeled phospholipid. Furthermore, the complementary analytical techniques of high-resolution mass spectrometry and NMR spectroscopy provide a robust framework for the comprehensive determination of its isotopic purity. By adhering to these detailed protocols, researchers can ensure the quality and reliability of their this compound, thereby enhancing the accuracy and impact of their scientific investigations.

Applications of DPPC-d13 in Lipid Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DPPC-d13) in lipid research. The unique properties of this isotopically labeled phospholipid make it an invaluable tool for elucidating the structure, dynamics, and interactions of lipid bilayers, which are fundamental components of cellular membranes. This guide details its use in advanced biophysical techniques, provides experimental protocols, and presents quantitative data to facilitate its application in academic and industrial research settings.

Core Applications of this compound

This compound is primarily utilized as a non-perturbative probe in studies of model cell membranes. Its key applications stem from the distinct neutron scattering length and nuclear magnetic resonance properties of deuterium (B1214612) compared to hydrogen. This allows for selective highlighting or masking of specific components within a lipid bilayer, providing unparalleled insights into membrane organization.

The main techniques where this compound is employed are:

  • Neutron Scattering: Small-angle neutron scattering (SANS) and neutron diffraction are powerful techniques for determining the structure of lipid bilayers.[1][2][3] The significant difference in neutron scattering length between hydrogen and deuterium allows for "contrast variation" studies. By selectively deuterating lipids like DPPC, researchers can match the scattering length density of certain components to that of the solvent (e.g., a mixture of H₂O and D₂O), effectively making them invisible to neutrons. This enables the precise determination of bilayer thickness, area per lipid, and the location of molecules within the membrane.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR spectroscopy is a versatile tool for investigating the dynamics and structure of lipid membranes at an atomic level. Deuterium (²H) NMR of specifically deuterated lipids like this compound provides information on the order and dynamics of the acyl chains. The quadrupolar splitting observed in ²H NMR spectra is directly related to the orientational order of the C-²H bond, offering insights into membrane fluidity and the effects of incorporated molecules like proteins or drugs.

  • Mass Spectrometry (MS): In the field of lipidomics, isotopically labeled lipids, including deuterated compounds like this compound, serve as excellent internal standards for accurate quantification. The known concentration of the added deuterated standard allows for precise measurement of the corresponding non-deuterated lipid species in complex biological samples by correcting for variations in sample preparation and ionization efficiency during mass spectrometry analysis.

Quantitative Data: Protiated vs. Deuterated DPPC

The substitution of hydrogen with deuterium can have a minor but measurable effect on the physical properties of lipids. These differences are important to consider when using deuterated lipids as proxies for their protiated counterparts.

PropertyProtiated DPPCDPPC (Chain Deuterated)TechniqueReference
Main Phase Transition Temperature (Tm) 41.3 °C~37 °CDSC
42-52 °C (supported bilayer)Not specifiedAFM
Bilayer Thickness (Gel Phase) ~5.1 nmNot specifiedAFM
5.5 ± 0.2 nmNot specifiedAFM
Bilayer Thickness (Fluid Phase) 3.6 ± 0.3 nmNot specifiedAFM

Note: The exact values can vary slightly depending on the experimental conditions such as hydration level and the presence of supporting substrates.

Experimental Protocols

Preparation of this compound Unilamellar Vesicles for SANS and NMR

This protocol describes the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) from this compound for subsequent biophysical analysis.

Materials:

  • This compound powder

  • Chloroform (B151607) or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Buffer of choice (e.g., PBS, HEPES)

  • Nitrogen gas source

  • Rotary evaporator

  • Probe-tip sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of this compound in chloroform or a chloroform/methanol mixture in a round-bottom flask.

    • Evaporate the solvent under a gentle stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired buffer to the flask containing the dry lipid film. The buffer should be pre-heated to a temperature above the main phase transition temperature (Tm) of this compound (around 37°C).

    • Vortex the mixture vigorously for several minutes to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Vesicle Formation (Choose one method):

    • Sonication for SUVs:

      • Place the MLV suspension in an ice bath to prevent overheating.

      • Insert the tip of a probe sonicator into the suspension.

      • Sonicate the sample in pulsed mode (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes, or until the suspension becomes clear.

      • Centrifuge the sample to pellet any titanium particles shed from the sonicator tip.

    • Extrusion for LUVs:

      • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

      • Heat the extruder and the MLV suspension to a temperature above the Tm of this compound.

      • Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form LUVs of a defined size.

  • Characterization:

    • The size distribution of the prepared vesicles can be determined by Dynamic Light Scattering (DLS).

    • The final lipid concentration can be determined using a phosphate (B84403) assay.

Solid-State ²H NMR Spectroscopy of this compound Membranes

This protocol outlines the basic steps for acquiring solid-state ²H NMR spectra of this compound membranes to study acyl chain order.

Sample Preparation:

  • Prepare multilamellar vesicles (MLVs) of this compound as described in the protocol above (steps 1 and 2).

  • Pellet the MLVs by centrifugation.

  • Transfer the hydrated lipid pellet to an NMR rotor.

NMR Spectroscopy:

  • Spectrometer Setup:

    • Tune the NMR probe to the deuterium frequency.

    • Set the temperature of the sample to the desired value.

  • Data Acquisition:

    • Use a quadrupolar echo pulse sequence (π/2)x - τ - (π/2)y - τ - acquire) to acquire the ²H NMR spectrum.

    • The pulse lengths and inter-pulse delay (τ) should be optimized for the specific spectrometer and sample.

  • Data Analysis:

    • The resulting Pake doublet spectrum can be analyzed to determine the quadrupolar splitting (ΔνQ).

    • The order parameter (SCD) for each deuterated segment can be calculated from the quadrupolar splitting.

Small-Angle Neutron Scattering (SANS) of this compound Vesicles

This protocol provides a general outline for a SANS experiment to determine the structure of this compound vesicles.

Sample Preparation:

  • Prepare LUVs of this compound in a buffer with a specific H₂O/D₂O ratio to achieve the desired contrast. For example, to make the lipid headgroups "invisible," the scattering length density of the solvent should match that of the headgroups.

SANS Measurement:

  • Instrument Setup:

    • Place the vesicle suspension in a quartz sample cell.

    • Mount the sample cell in the SANS instrument.

  • Data Collection:

    • Acquire scattering data at different detector distances to cover a wide range of scattering vectors (q).

    • Also, collect data for the empty sample cell and the buffer for background subtraction.

  • Data Analysis:

    • Reduce the raw data by subtracting the background and correcting for detector sensitivity.

    • Model the resulting scattering curve using appropriate form factors for unilamellar vesicles to extract structural parameters such as bilayer thickness, area per lipid, and scattering length density profiles.

Visualizations

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Quantification Sample Biological Sample (e.g., Plasma, Tissue) IS Addition of This compound Internal Standard Sample->IS Extraction Lipid Extraction (e.g., Bligh-Dyer) IS->Extraction LC Liquid Chromatography Separation Extraction->LC MS Mass Spectrometry (Detection) LC->MS Peak_Integration Peak Integration of DPPC and this compound MS->Peak_Integration Ratio Calculate Ratio of Endogenous Analyte to Internal Standard Peak_Integration->Ratio Quantification Absolute Quantification Ratio->Quantification Neutron_Scattering_Contrast_Variation cluster_membrane Lipid Bilayer cluster_solvent Solvent cluster_observation Neutron Scattering Observation Membrane Headgroup Deuterated Acyl Chains (this compound) Headgroup Solvent1 100% D2O (High Contrast) Solvent2 Contrast Matched H2O/D2O (Core Visible) Solvent3 100% H2O (High Contrast) Observation1 Whole Lipid Visible Observation2 Only Acyl Chains Visible Observation3 Whole Lipid Visible

References

DPPC-d13 as a Non-Endogenous Lipid Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d13 (DPPC-d13) as a non-endogenous internal standard for the accurate quantification of phospholipids (B1166683) in complex biological matrices. This document outlines the core principles of its use, detailed experimental protocols, and data interpretation, tailored for professionals in research and drug development.

Introduction to this compound as a Non-Endogenous Standard

In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding biological processes and for the development of new therapeutics. Endogenous lipids, which are naturally present in biological samples, can vary significantly between individuals and under different physiological conditions. The use of a non-endogenous internal standard, a molecule that is structurally similar to the analyte of interest but not naturally found in the sample, is a widely accepted strategy to correct for variations during sample preparation and analysis.

This compound is a deuterated form of dipalmitoylphosphatidylcholine (DPPC), a common saturated phospholipid. The "d13" designation indicates that 13 hydrogen atoms in the choline (B1196258) headgroup have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes this compound an ideal internal standard for mass spectrometry-based lipid analysis for several key reasons:

  • Chemical and Physical Similarity: this compound is chemically identical to its non-deuterated counterpart, DPPC, ensuring similar behavior during lipid extraction and chromatographic separation. Studies have shown that deuteration of the choline group can have an impact on the properties of lipid monolayers, which is an important consideration in biophysical studies.[1]

  • Mass Differentiation: The mass difference between this compound and endogenous phosphatidylcholines allows for their distinct detection by a mass spectrometer, enabling accurate quantification of the endogenous species relative to the known concentration of the spiked-in standard.

  • Non-Endogenous Nature: While DPPC itself is an endogenous lipid, the deuterated form, this compound, is not naturally present in biological systems. This eliminates any background interference from the sample matrix.

Physicochemical Properties of DPPC

Understanding the physicochemical properties of DPPC is crucial for its application as a standard. DPPC is a major constituent of pulmonary surfactant and is widely used in the formulation of liposomes for drug delivery.[2]

PropertyValueReference
Molecular Formula C40H80NO8P[3]
Molar Mass 734.053 g/mol [2]
Melting Point (Tm) ~41.3 °C[2]
Phase Behavior Exists in a solid/gel phase at 37 °C.[2]
Amphipathic Nature Possesses a hydrophilic phosphatidylcholine headgroup and two hydrophobic palmitic acid tails, enabling the formation of micelles, bilayers, and liposomes in aqueous environments.[2]

Principle of Quantification using a Deuterated Internal Standard

The core principle behind using this compound as an internal standard is isotope dilution mass spectrometry. A known amount of the deuterated standard is added to the biological sample at the beginning of the experimental workflow. The standard undergoes the same sample processing steps as the endogenous analyte (e.g., extraction, derivatization, and analysis). By measuring the ratio of the signal intensity of the endogenous analyte to the signal intensity of the deuterated internal standard in the mass spectrometer, the concentration of the endogenous analyte can be accurately calculated. This method effectively corrects for any sample loss during preparation and for variations in ionization efficiency in the mass spectrometer.

The following diagram illustrates the fundamental logic of internal standard-based quantification in a typical lipidomics workflow.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Unknown Analyte Concentration) SpikeIS Spike with Known Amount of this compound BiologicalSample->SpikeIS LipidExtraction Lipid Extraction SpikeIS->LipidExtraction SampleCleanup Sample Cleanup / Fractionation LipidExtraction->SampleCleanup LCMS LC-MS/MS Analysis SampleCleanup->LCMS PeakIntegration Peak Integration (Analyte & IS) LCMS->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Analyte / IS) PeakIntegration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification

Caption: Logical workflow for quantification using an internal standard.

Experimental Protocols

This section provides a generalized experimental protocol for the quantification of phosphatidylcholines in a biological matrix (e.g., plasma) using this compound as a non-endogenous internal standard.

Materials and Reagents
  • This compound internal standard solution (e.g., 1 mg/mL in chloroform (B151607) or ethanol)

  • Biological sample (e.g., plasma, tissue homogenate)

  • Chloroform

  • Methanol (B129727)

  • Water (LC-MS grade)

  • Solvents for liquid chromatography (e.g., acetonitrile, isopropanol, formic acid)

Sample Preparation and Lipid Extraction (Bligh-Dyer Method)
  • Sample Aliquoting: Thaw the biological sample on ice. Aliquot a precise volume (e.g., 50 µL of plasma) into a glass tube.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the sample. The amount should be chosen to yield a signal intensity comparable to that of the endogenous analytes of interest.

  • Monophasic Mixture Formation: Add a mixture of chloroform and methanol (e.g., 1:2, v/v) to the sample to create a single-phase system. Vortex thoroughly.

  • Phase Separation: Add chloroform and water to induce phase separation. The final solvent ratio should be approximately 1:1:0.9 (chloroform:methanol:water). Vortex and centrifuge to separate the layers.

  • Lipid Extraction: The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The extracted lipid phase is dried under a stream of nitrogen and then reconstituted in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

The following diagram illustrates the lipid extraction workflow.

G Start Start: Biological Sample Spike Add this compound Internal Standard Start->Spike AddSolvents1 Add Chloroform/Methanol (1:2) Spike->AddSolvents1 Vortex1 Vortex to create monophasic solution AddSolvents1->Vortex1 AddSolvents2 Add Chloroform and Water Vortex1->AddSolvents2 Vortex2 Vortex and Centrifuge for Phase Separation AddSolvents2->Vortex2 CollectOrganic Collect Lower Organic Phase (Lipids) Vortex2->CollectOrganic DryDown Dry under Nitrogen CollectOrganic->DryDown Reconstitute Reconstitute in Injection Solvent DryDown->Reconstitute End Ready for LC-MS/MS Analysis Reconstitute->End

Caption: Experimental workflow for lipid extraction.

LC-MS/MS Analysis
  • Chromatography: A reverse-phase C18 column is commonly used for the separation of different phospholipid species. A gradient elution with mobile phases containing solvents like acetonitrile, isopropanol, and water with additives such as formic acid and ammonium (B1175870) formate (B1220265) is typically employed.

  • Mass Spectrometry: A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer) is used for detection. For phosphatidylcholines, a common method is to use precursor ion scanning for the characteristic phosphocholine (B91661) headgroup fragment at m/z 184.07 in positive ion mode.

Data Analysis and Quantification
  • Peak Integration: The peak areas of the endogenous DPPC and the internal standard this compound are integrated from the extracted ion chromatograms.

  • Calibration Curve: A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of the non-deuterated DPPC and a fixed concentration of this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

  • Quantification: The concentration of DPPC in the biological sample is determined by interpolating the peak area ratio from the sample onto the calibration curve.

Quantitative Data Presentation

The following table provides an example of a calibration curve dataset for the quantification of DPPC using this compound as an internal standard.

DPPC Concentration (µg/mL)Peak Area (DPPC)Peak Area (this compound)Peak Area Ratio (DPPC/DPPC-d13)
0.115,2341,510,8760.010
0.578,9121,532,4580.051
1.0155,6781,498,7650.104
5.0765,4321,521,9870.503
10.01,532,8761,505,6541.018
Sample 456,789 1,515,321 0.301

From the calibration curve generated with the standard data, the concentration of DPPC in the sample can be determined.

Conclusion

This compound serves as a robust and reliable non-endogenous internal standard for the quantification of phospholipids in complex biological samples. Its chemical similarity to endogenous phosphatidylcholines, coupled with its distinct mass, allows for accurate correction of experimental variability. The detailed protocols and principles outlined in this guide provide a framework for researchers and drug development professionals to implement this powerful analytical tool in their lipidomics workflows, ultimately leading to more precise and reproducible quantitative data. The use of such standards is crucial for the advancement of lipid research and the development of novel diagnostics and therapeutics.

References

A Technical Guide to DPPC-d13: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d13 (DPPC-d13), a deuterated derivative of the saturated phospholipid DPPC. It is intended for researchers, scientists, and professionals in drug development who utilize lipid-based systems in their work. This document covers the molecular properties of this compound, experimental methodologies for its characterization, and its application in creating lipid bilayers for research and drug delivery systems.

Core Molecular Data

The key quantitative data for DPPC and its deuterated analog, this compound, are summarized in the table below for easy comparison. The primary difference lies in the isotopic labeling of the choline (B1196258) headgroup, which results in a higher molecular weight for the deuterated version.

PropertyDPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)This compound (1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d13)
Chemical Formula C₄₀H₈₀NO₈P[1][2][3]C₄₀H₆₇D₁₃NO₈P
Molecular Weight 734.04 g/mol [2][3][4]747.12 g/mol

Experimental Protocols

The determination of the molecular weight and the creation of liposomes for experimental use involve precise methodologies. Below are detailed protocols for these essential procedures.

Determination of Molecular Weight by Mass Spectrometry

The molecular weight of lipids like this compound is accurately determined using mass spectrometry. This technique ionizes the molecules and separates them based on their mass-to-charge ratio.

Objective: To confirm the molecular weight of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Q-Exactive Orbitrap or a Q-TOF, coupled with an appropriate ionization source like Electrospray Ionization (ESI).

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable organic solvent, such as a chloroform (B151607)/methanol mixture.

  • Infusion: Introduce the sample solution directly into the mass spectrometer's ionization source via a syringe pump at a constant flow rate.

  • Ionization: Utilize ESI in positive ion mode to generate protonated molecules [M+H]⁺.

  • Mass Analysis: Acquire full scan mass spectra over a relevant m/z range. The high resolution of the instrument allows for the precise determination of the isotopic pattern.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion of this compound. The measured m/z value is used to calculate the molecular weight. The presence of the 13 deuterium (B1214612) atoms will result in a characteristic isotopic distribution.

Preparation of this compound Liposomes for Experimental Studies

This compound is frequently used to prepare liposomes, which serve as models for cell membranes and as vehicles for drug delivery. The thin-film hydration method followed by extrusion is a common technique to produce unilamellar vesicles of a defined size.

Objective: To prepare unilamellar this compound liposomes with a diameter of approximately 100 nm.

Materials:

  • This compound powder

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve a known quantity of this compound in chloroform in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of DPPC (Tm ≈ 41 °C) to ensure proper hydration. Agitate the flask gently to suspend the lipid film, forming multilamellar vesicles (MLVs).

  • Sonication: To break down the large MLVs into smaller vesicles, sonicate the suspension in a water bath sonicator for a short period.

  • Extrusion: For a more uniform size distribution, pass the liposome (B1194612) suspension through a mini-extruder fitted with a 100 nm polycarbonate membrane. This process is typically repeated 10-20 times to ensure the formation of small unilamellar vesicles (SUVs).

  • Characterization: The size distribution and lamellarity of the resulting liposomes can be characterized using techniques such as Dynamic Light Scattering (DLS).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preparation of drug-loaded liposomes using this compound and their subsequent characterization and application in a cell-based assay.

G prep1 This compound + Drug in Organic Solvent prep2 Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration with Buffer (Formation of MLVs) prep2->prep3 prep4 Sonication & Extrusion (Formation of SUVs) prep3->prep4 char1 Size Measurement (Dynamic Light Scattering) prep4->char1 char2 Encapsulation Efficiency (Spectroscopy/HPLC) prep4->char2 app1 Incubation with Target Cells prep4->app1 app2 Cellular Uptake (Microscopy/Flow Cytometry) app1->app2 app3 Drug Efficacy Assay (e.g., Cytotoxicity) app2->app3

Workflow for drug-loaded liposome preparation and cellular studies.

References

Methodological & Application

Application Notes and Protocols for the Use of DPPC-d13 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing deuterated dipalmitoylphosphatidylcholine (DPPC-d13) as an internal standard for the accurate quantification of DPPC in various biological samples using mass spectrometry. The inclusion of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring high-quality quantitative data.

Introduction to DPPC and the Role of an Internal Standard

Dipalmitoylphosphatidylcholine (DPPC) is a major phospholipid component of pulmonary surfactant and cellular membranes. Its quantification is essential in various research areas, including respiratory diseases, drug delivery, and lipidomics. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. This is because it shares very similar chemical and physical properties with the endogenous analyte (DPPC), ensuring that it behaves similarly during sample preparation and analysis. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Principle of Quantification using an Internal Standard

The fundamental principle of using an internal standard in mass spectrometry is to determine the concentration of an analyte by comparing its detector response to that of a known amount of the internal standard. The ratio of the analyte signal to the internal standard signal is used to calculate the analyte's concentration, effectively normalizing for any variations that may occur during the analytical process.

Principle of Internal Standard Quantification cluster_sample Biological Sample cluster_is Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Analyte Analyte (e.g., DPPC) Spike Spike IS into Sample Analyte->Spike IS Internal Standard (e.g., this compound) Known Concentration IS->Spike Extract Lipid Extraction Spike->Extract LC Chromatographic Separation Extract->LC MS Mass Spectrometry Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantify Analyte Concentration Ratio->Quant

Diagram 1. Principle of Internal Standard Quantification.

Quantitative Data

The following table summarizes key quantitative parameters for the analysis of DPPC using a mass spectrometry-based approach. While the validation data presented below utilized a different internal standard (as specified), it provides a strong indication of the performance that can be expected when using a suitable internal standard like this compound.

ParameterValueReference
Analyte Dipalmitoylphosphatidylcholine (DPPC)
Internal Standard (IS) This compound (or a suitable analog)
[M+H]⁺ of DPPC m/z 734.6[1]
[M+H]⁺ of this compound m/z 747.6 (example for d13)
Linearity Range 2–200 ng/mL[2]
Inter-day Precision (%RSD) < 6.5%[2]
Accuracy Within 111.2%[2]

Note: The linearity, precision, and accuracy data are from a validated LC-MS/MS method for DPPC quantification in urine, which used a non-deuterated internal standard. These values serve as a reference for the expected performance of a similar method using this compound.

Experimental Protocols

A generalized workflow for the targeted quantification of DPPC using this compound as an internal standard is presented below. This workflow can be adapted for various biological matrices.

Experimental Workflow for DPPC Quantification Sample 1. Sample Collection (e.g., Plasma, Tissue, Cells) Spike 2. Addition of this compound IS Sample->Spike Homogenize 3. Sample Homogenization Spike->Homogenize Extract 4. Lipid Extraction (e.g., Folch or MTBE method) Homogenize->Extract Dry 5. Solvent Evaporation Extract->Dry Reconstitute 6. Reconstitution in Injection Solvent Dry->Reconstitute LCMS 7. LC-MS/MS Analysis Reconstitute->LCMS Data 8. Data Processing and Quantification LCMS->Data

Diagram 2. Experimental Workflow for DPPC Quantification.
Materials and Reagents

Sample Preparation and Lipid Extraction

The following are two common methods for lipid extraction. The choice of method may depend on the sample matrix and laboratory preference.

Method A: Modified Folch Extraction

  • To a known amount of sample (e.g., 100 µL of plasma or homogenized tissue), add a precise amount of this compound internal standard solution. The final concentration of the internal standard should be within the linear range of the assay.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes and then incubate at room temperature for 20 minutes.

  • Add 0.4 mL of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a known volume of injection solvent (e.g., acetonitrile:isopropanol, 1:1, v/v).

Method B: MTBE Extraction

  • To a known amount of sample, add the this compound internal standard.

  • Add 1.5 mL of methanol and vortex.

  • Add 5 mL of MTBE and vortex for 10 minutes.

  • Incubate at room temperature for 1 hour.

  • Add 1.25 mL of water to induce phase separation and vortex for 1 minute.

  • Centrifuge at 1000 x g for 10 minutes.

  • Collect the upper organic phase.

  • Dry the extract under nitrogen and reconstitute in the injection solvent.

LC-MS/MS Analysis

The following are representative LC-MS/MS parameters for the analysis of DPPC. These should be optimized for the specific instrument being used.

ParameterSetting
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute lipids, and then re-equilibrate. A typical gradient might be: 0-2 min, 30% B; 2-15 min, to 95% B; 15-18 min, 95% B; 18.1-20 min, 30% B.
Injection Volume 5-10 µL
MS System Triple quadrupole or high-resolution mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)
MRM Transition for DPPC Precursor ion: m/z 734.6 -> Product ion: m/z 184.1 (phosphorylcholine headgroup)
MRM Transition for this compound Precursor ion: m/z 747.6 -> Product ion: m/z 184.1 (or a deuterated fragment if applicable)
Collision Energy Optimize for the specific instrument and transitions.
Data Analysis and Quantification
  • Integrate the peak areas for the analyte (DPPC) and the internal standard (this compound) from the extracted ion chromatograms.

  • Calculate the peak area ratio of DPPC to this compound.

  • Prepare a calibration curve by analyzing a series of calibration standards with known concentrations of DPPC and a constant concentration of this compound. Plot the peak area ratio against the concentration of DPPC.

  • Determine the concentration of DPPC in the unknown samples by interpolating their peak area ratios on the calibration curve.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of DPPC in biological samples by mass spectrometry. The protocols and data presented here offer a solid foundation for researchers to develop and validate their own quantitative assays for this important phospholipid. Adherence to good laboratory practices, including proper sample handling, accurate pipetting, and instrument calibration, is essential for obtaining high-quality results.

References

Application Note: DPPC-d13 for Absolute Quantification of Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phospholipids (B1166683) are fundamental components of cellular membranes and play critical roles in signaling pathways.[1][2][3] The accurate quantification of these molecules is essential for understanding disease mechanisms and for the development of new therapeutics.[2][4] Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful technique for lipid analysis due to its high sensitivity and specificity. However, variations in sample preparation and matrix effects during ionization can lead to inaccuracies in quantification. To overcome these challenges, the use of stable isotope-labeled internal standards is a well-established strategy.

Dipalmitoylphosphatidylcholine-d13 (DPPC-d13) is a deuterated analog of DPPC, a common saturated phosphatidylcholine (PC) in mammalian cell membranes. Its chemical and physical properties are nearly identical to its endogenous counterpart, ensuring it behaves similarly during extraction and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the workflow, it can be used to normalize for sample loss and ionization variability, enabling precise and accurate absolute quantification of endogenous phospholipids, particularly other PCs. This application note provides a detailed protocol for using this compound as an internal standard for the absolute quantification of phospholipids in biological samples using LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Internal Standard: Dipalmitoylphosphatidylcholine-d13 (this compound)

  • Solvents (LC-MS Grade): Chloroform (B151607), Methanol (B129727), Water, Isopropanol

  • Additives: Ammonium acetate, Formic acid

  • Sample Matrix: Plasma, cultured cells, or tissue homogenate

  • Glassware: 15 mL glass tubes, glass pipettes

  • Equipment: Centrifuge, bead-beater (for cells/tissue), vacuum concentrator, LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

Sample Preparation and Lipid Extraction (Modified Bligh & Dyer Method)

This protocol describes a general procedure for extracting lipids from a biological sample. The initial sample volume and the amount of internal standard may need to be optimized based on the sample type and expected lipid concentrations.

  • Sample Collection: For cell cultures, collect approximately 4 OD₆₀₀ units of cells by centrifugation. For plasma, start with 40-50 µL.

  • Internal Standard Spiking: Add a precise amount of this compound working solution (e.g., 10 µL of a 10 µg/mL solution in methanol) to the sample. This step is critical and should be done before any extraction steps to account for procedural losses.

  • Homogenization (for cells/tissue): Resuspend cell pellets in ice-cold methanol. Disrupt the cells using a bead-beater to ensure efficient extraction.

  • Solvent Addition & Phase Separation:

    • Add chloroform and methanol to the sample in a glass tube to achieve a final single-phase mixture of chloroform:methanol:water (from the sample) of approximately 1:2:0.8 (v/v/v). Vortex vigorously.

    • Add additional chloroform and water to induce phase separation, bringing the final ratio to approximately 2:2:1.8 (v/v/v) of chloroform:methanol:water.

    • Vortex the mixture thoroughly and centrifuge at low speed (e.g., 1,000 x g for 5 minutes) to separate the layers.

  • Lipid Collection: The lipids will be in the lower chloroform phase. Carefully collect the bottom organic layer using a glass pipette and transfer it to a new glass tube.

  • Drying and Reconstitution: Dry the extracted lipids under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid film in a known volume of an appropriate solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform 1:1, v/v).

LC-MS/MS Analysis

The following are typical starting parameters that should be optimized for the specific instrument and analytes of interest.

  • LC System: UHPLC system.

  • Column: A C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: 10 mM Ammonium Acetate in Methanol/Isopropanol (e.g., 50:50, v/v)

  • Gradient: A suitable gradient from ~50% B to 100% B over 15-20 minutes to resolve different phospholipid classes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode for phosphatidylcholines.

Table 1: Example MRM Transitions for DPPC Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Endogenous DPPC734.6184.15045
This compound (IS)747.6184.15045

Note: The precursor ion for DPPC corresponds to the [M+H]⁺ adduct. The product ion at m/z 184.1 is the characteristic phosphocholine (B91661) headgroup fragment. These values should be empirically optimized on the specific mass spectrometer used.

Data Processing and Absolute Quantification
  • Calibration Curve: Prepare a series of calibration standards containing a fixed amount of the internal standard (this compound) and varying, known concentrations of a non-deuterated standard of the analyte of interest (e.g., DPPC).

  • Ratio Calculation: For each point on the calibration curve and for each unknown sample, calculate the ratio of the peak area of the endogenous analyte to the peak area of the this compound internal standard.

  • Linear Regression: Plot the peak area ratio (y-axis) against the concentration of the analyte standard (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should ideally be >0.99.

  • Concentration Determination: Use the peak area ratio from the unknown sample and the regression equation from the calibration curve to calculate the absolute concentration of the phospholipid in the sample.

Data Presentation

The use of this compound significantly improves the reliability of quantification by correcting for variations during sample processing and analysis.

Table 2: Example Calibration Curve Data for Absolute Quantification of DPPC

DPPC Conc. (ng/mL)DPPC Peak AreaThis compound Peak Area (Constant)Peak Area Ratio (DPPC/DPPC-d13)
110,5001,010,0000.010
552,0001,050,0000.050
25245,000995,0000.246
1001,030,0001,020,0001.010
2502,550,0001,035,0002.464
5005,100,0001,015,0005.025

Table 3: Impact of Internal Standard on Quantitative Accuracy and Precision

This table shows hypothetical data for five replicates of a plasma sample, demonstrating how an internal standard corrects for variability.

| Replicate | Without Internal Standard | With this compound Internal Standard | | :--- | Calculated Conc. (ng/mL) | Analyte/IS Ratio | Corrected Conc. (ng/mL) | | 1 | 115 | 0.455 | 99.2 | | 2 | 95 | 0.465 | 101.3 | | 3 | 125 | 0.450 | 98.1 | | 4 | 88 | 0.461 | 100.5 | | 5 | 132 | 0.458 | 99.8 | | Mean | 111.0 | 0.458 | 99.8 | | Std. Dev. | 19.3 | 0.006 | 1.2 | | %RSD | 17.4% | 1.3% | 1.2% |

As illustrated, the use of a deuterated internal standard dramatically reduces the relative standard deviation (%RSD), leading to much higher precision and confidence in the quantitative results.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification sample 1. Biological Sample (Plasma, Cells, Tissue) add_is 2. Add Known Amount of this compound sample->add_is extract 3. Lipid Extraction (Bligh & Dyer) add_is->extract dry 4. Dry & Reconstitute extract->dry lcms 5. LC-MS/MS Analysis (MRM Mode) dry->lcms process 6. Data Processing (Peak Area Integration) lcms->process quant 7. Absolute Quantification (Calibration Curve) process->quant

Caption: General workflow for phospholipid quantification using this compound.

PI3K_Akt_Pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) pip3 PIP3 (Phosphatidylinositol 3,4,5-trisphosphate) pi3k->pip3 Phosphorylates pip2->pip3 akt Akt (PKB) pip3->akt Recruits & Activates downstream Downstream Effectors akt->downstream Phosphorylates response Cell Survival & Growth downstream->response Promotes

Caption: The PI3K-Akt signaling pathway, where phospholipids PIP2 and PIP3 are key second messengers.

References

Application Note: Preparation of DPPC-d13 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation of stock solutions of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DPPC-d13). Adherence to this protocol is crucial for ensuring the stability, purity, and accurate concentration of the lipid solution for use in various biophysical studies, including NMR spectroscopy and neutron scattering, as well as in the formulation of liposomal drug delivery systems.

Introduction

This compound is a saturated phospholipid widely used in membrane biophysics and drug delivery research. The deuteration of the acyl chains makes it particularly valuable for techniques that can distinguish between isotopic labels, providing detailed information on lipid dynamics and organization. Proper preparation of a stock solution from its powdered form is the foundational step for a multitude of downstream applications, such as the formation of vesicles, supported lipid bilayers, and proteoliposomes. This protocol outlines the necessary steps for handling, dissolving, and storing this compound to maintain its integrity.

Materials and Equipment

  • This compound, powder form

  • High-purity organic solvent (e.g., chloroform, ethanol, or a chloroform:methanol mixture)

  • Inert gas (Argon or Nitrogen)

  • Glass vials with Teflon-lined screw caps[1][2][3]

  • Glass syringe or pipette[1]

  • Analytical balance

  • Vortex mixer

  • Sonicator bath (optional)

Experimental Protocol

This protocol details the procedure for reconstituting powdered this compound to create a concentrated stock solution.

3.1. Pre-dissolution Handling

  • Equilibration: Before opening, allow the sealed container of powdered this compound to warm to room temperature.[1] This critical step prevents moisture from condensing on the cold lipid powder, which could lead to hydrolysis.

  • Weighing: In a controlled environment (e.g., a fume hood), carefully weigh the desired amount of this compound powder using an analytical balance. Transfer the powder to a clean, dry glass vial suitable for long-term storage.

3.2. Dissolution Procedure

  • Solvent Addition: Using a glass syringe or pipette, add the calculated volume of the appropriate high-purity organic solvent to the vial containing the this compound powder. The choice of solvent and final concentration will depend on the specific application (see Table 1).

  • Inert Gas Purge: Gently flush the headspace of the vial with an inert gas, such as argon or nitrogen, to displace oxygen and minimize the risk of lipid oxidation over time.

  • Sealing: Immediately cap the vial tightly with a Teflon-lined screw cap to prevent solvent evaporation and contamination.

  • Dissolving: Mix the contents by vortexing until the lipid is completely dissolved. The resulting solution should be clear and free of any particulate matter. Gentle sonication or warming can be used to aid dissolution if necessary, but as DPPC is a stable saturated lipid, this is often not required.

3.3. Storage and Handling of Stock Solution

  • Storage Container: The stock solution must be stored in a glass container with a Teflon-lined cap. Never use plastic containers (e.g., polystyrene, polyethylene, or polypropylene) for storing organic solutions of lipids, as plasticizers can leach into the solvent and contaminate the sample.

  • Storage Temperature: Store the this compound stock solution at -20°C ± 4°C for long-term stability.

  • Handling: When using the stock solution, use glass, stainless steel, or Teflon instruments to transfer the liquid. Avoid using plastic pipette tips with organic solvents.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the preparation and storage of this compound solutions.

ParameterValueSolvent/ConditionsSource
Storage Temperature (Powder) ≤ -16°CDry, in glass container with Teflon-lined cap
Storage Temperature (Solution) -20°C ± 4°CIn organic solvent, glass vial with Teflon-lined cap
Solubility in Ethanol ~30 mg/mLEthanol
Solubility in Chloroform SolubleChloroform
Typical Concentration (Vesicle Prep) 3 - 50 mg/mLVaries with protocol
Molecular Weight (DPPC) ~734 g/mol N/A
Phase Transition Temperature (DPPC) ~41°CIn aqueous dispersion

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the this compound stock solution preparation protocol.

DPPC_Stock_Preparation cluster_prep Preparation Phase cluster_storage Storage & Use A Equilibrate this compound Powder to Room Temp B Weigh Powder into Glass Vial A->B C Add Calculated Volume of Organic Solvent B->C D Purge with Inert Gas (Argon/Nitrogen) C->D E Seal Vial with Teflon-Lined Cap D->E F Vortex/Sonicate Until Fully Dissolved E->F G Visually Inspect for Clarity F->G G->F Particulates Present H Store Solution at -20°C in Glass Vial G->H Clear Solution I Ready for Downstream Application H->I

Caption: Workflow for preparing this compound stock solution.

References

Application Note: Quantitative Analysis of Biological Samples Using DPPC-d13 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitoylphosphatidylcholine (DPPC) is a major saturated phospholipid in eukaryotic cell membranes and the primary component of pulmonary surfactant.[1] Its role in membrane structure and fluidity, as well as its involvement in inflammatory processes, makes it a significant molecule of interest in various fields of research and drug development.[2][3] Accurate quantification of DPPC in biological matrices is crucial for understanding its physiological and pathological roles. The use of a stable isotope-labeled internal standard, such as dipalmitoylphosphatidylcholine-d13 (DPPC-d13), is essential for reliable quantification using mass spectrometry by correcting for variations in sample preparation and matrix effects.[4][5] This document provides detailed protocols for spiking this compound into various biological samples for accurate quantification by liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of DPPC using this compound as an internal standard. It is important to note that these values can vary depending on the specific biological matrix, extraction method, and instrumentation used. Researchers should validate these parameters for their specific experimental setup.

Table 1: Typical Spiking Concentrations of this compound

Biological MatrixTypical Spiking Concentration Range (ng/mL or ng/mg of tissue)Notes
Human Plasma10 - 1000 ng/mLConcentration should be adjusted based on the expected endogenous DPPC levels.
Cultured Cells (per 1x10^6 cells)5 - 500 ngDependent on cell type and confluency.
Tissue Homogenate (per mg)2 - 200 ng/mgVaries significantly with tissue type (e.g., lung tissue has high DPPC content).

Table 2: Performance Characteristics of DPPC Quantification using this compound

ParameterTypical ValueMethod of Determination
Recovery Rate 85% - 115%The recovery of the internal standard should be consistent across samples. Acceptable recovery rates are generally considered to be within ±15-20% of the known spiked amount.
Linearity (R²) of Calibration Curve > 0.99A calibration curve should be generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Linear Dynamic Range 2-4 orders of magnitudeThe range over which the assay is linear and quantitative.
Limit of Detection (LOD) 0.1 - 5 ng/mLTypically determined as the concentration at which the signal-to-noise ratio is at least 3.
Limit of Quantification (LOQ) 0.5 - 20 ng/mLThe lowest concentration that can be quantitatively determined with acceptable precision and accuracy, often defined as a signal-to-noise ratio of 10.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

Protocol:

  • Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.

  • Dissolve the this compound powder in a known volume of chloroform/methanol (2:1, v/v) to achieve a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Vortex the solution thoroughly until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller glass vials to minimize freeze-thaw cycles.

  • Evaporate the solvent under a gentle stream of nitrogen gas.

  • Store the dried lipid film at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.

  • Immediately before use, reconstitute the dried lipid film in a known volume of an appropriate solvent (e.g., isopropanol (B130326) or methanol) to the desired working concentration.

Spiking this compound into Biological Samples

The internal standard should be added to the biological sample at the earliest stage of sample preparation to account for any loss during the extraction process.

Materials:

  • Plasma or serum samples

  • This compound working solution

  • Protein precipitation solvent (e.g., ice-cold isopropanol or methanol)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Thaw plasma or serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add a specific volume of plasma (e.g., 50 µL).

  • Add the desired amount of this compound working solution to the plasma sample. The volume of the spiking solution should be minimal to avoid significant dilution of the sample.

  • Add 4 volumes of ice-cold protein precipitation solvent (e.g., 200 µL of isopropanol).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the lipids and the internal standard for further processing and LC-MS analysis.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • This compound working solution

  • Lipid extraction solvent (e.g., Chloroform:Methanol 2:1)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping them in a minimal volume of PBS.

  • Transfer the cell suspension to a glass tube.

  • Determine the cell number using a hemocytometer or an automated cell counter.

  • Add the desired amount of this compound working solution to the cell suspension.

  • Proceed with a lipid extraction method such as the Folch or Bligh-Dyer method. For example, add 2 volumes of chloroform and 1 volume of methanol to the cell suspension.

  • Vortex the mixture thoroughly.

  • Centrifuge to separate the phases. The lower organic phase contains the lipids.

  • Collect the lower organic phase for drying and reconstitution prior to LC-MS analysis.

Materials:

  • Tissue sample

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Homogenization buffer (e.g., PBS)

  • This compound working solution

  • Lipid extraction solvent (e.g., Methyl-tert-butyl ether (MTBE))

  • Vortex mixer

  • Centrifuge

Protocol:

  • Accurately weigh a small piece of frozen tissue (e.g., 10-20 mg).

  • Add the tissue to a homogenization tube with an appropriate volume of ice-cold homogenization buffer.

  • Add the desired amount of this compound working solution to the tube.

  • Homogenize the tissue until a uniform homogenate is achieved.

  • Perform lipid extraction using a suitable method. For an MTBE extraction:

    • Add methanol to the homogenate.

    • Add MTBE and vortex.

    • Add water to induce phase separation.

    • Centrifuge to separate the phases.

  • Collect the upper organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.

Mandatory Visualizations

Experimental Workflow for Spiking this compound

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis sample Biological Sample (Plasma, Cells, or Tissue) spike Spike with this compound Internal Standard sample->spike Add at earliest step extract Lipid Extraction (e.g., Folch, Bligh-Dyer, MTBE) spike->extract dry Dry Lipid Extract (Nitrogen Evaporation) extract->dry reconstitute Reconstitute in LC-MS compatible solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (Peak Area of DPPC & this compound) lcms->data quant Quantification (Ratio of Analyte to IS) data->quant result Accurate DPPC Quantification quant->result Final Concentration

Caption: Workflow for spiking this compound into biological samples for LC-MS analysis.

DPPC and its Role in Inflammatory Signaling

DPPC can modulate inflammatory responses in immune cells like monocytes and macrophages. This can occur through alterations in membrane fluidity, which in turn can affect the function of membrane-associated proteins involved in signaling cascades. The following diagram illustrates a simplified pathway of how external stimuli can lead to an inflammatory response and how DPPC might influence this process.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimulus (e.g., LPS, Zymosan) receptor Pattern Recognition Receptor (PRR) stimulus->receptor binds signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade dppc DPPC membrane_fluidity Altered Membrane Fluidity dppc->membrane_fluidity influences membrane_fluidity->signaling_cascade modulates mapk MAPK Pathway (p38, ERK) signaling_cascade->mapk nfkb NF-κB Pathway signaling_cascade->nfkb roi_production Reactive Oxygen Intermediate (ROI) Production signaling_cascade->roi_production cytokine_production Pro-inflammatory Cytokine Production (e.g., TNF-α) mapk->cytokine_production nfkb->cytokine_production inflammatory_response Inflammatory Response cytokine_production->inflammatory_response roi_production->inflammatory_response

Caption: Simplified signaling pathway of DPPC's role in modulating inflammation.

References

Illuminating Membrane Structures: DPPC-d13 in Neutron Scattering Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Deuterium-labeled 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated chains (DPPC-d13) is a powerful tool in the study of lipid membranes using neutron scattering techniques. The significant difference in the neutron scattering length of deuterium (B1214612) compared to hydrogen allows for contrast variation studies, providing unparalleled insights into the structure, dynamics, and interactions of lipid bilayers. These application notes provide an overview of the use of this compound in neutron scattering, alongside detailed protocols for Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry (NR) experiments.

Core Principle: The Power of Contrast Variation

Neutron scattering is a powerful technique for studying the structure of materials at the nanoscale. The key to its utility in biological systems lies in the concept of "contrast." The scattering power of an atom is described by its neutron scattering length, which is significantly different for hydrogen (-3.74 fm) and its isotope deuterium (+6.67 fm). By selectively replacing hydrogen with deuterium in a molecule, such as the acyl chains of DPPC, researchers can manipulate the scattering length density (SLD) of different parts of a lipid bilayer.

This "contrast variation" allows for specific components of a membrane system to be highlighted or made "invisible" to neutrons by matching their SLD to that of the surrounding solvent (typically a mixture of H₂O and D₂O). This enables the detailed study of membrane thickness, area per lipid, the location of membrane-associated molecules, and the formation of lipid domains.

Key Applications of this compound in Neutron Scattering

  • Determination of Bilayer Structure: By using this compound, the SLD of the hydrophobic core of the bilayer is significantly different from the headgroups and the solvent. This allows for precise determination of the bilayer thickness, the thickness of the hydrophobic core, and the area per lipid molecule in both the gel and fluid phases.

  • Investigating Lipid Domains: In mixed lipid systems, selective deuteration of one lipid component (like this compound) can create contrast between lipid domains. This has been instrumental in studying the formation, size, and composition of lipid rafts and other membrane heterogeneities.

  • Probing Protein-Membrane Interactions: By using a deuterated lipid like this compound, the lipid bilayer can be "contrast-matched" to the solvent, effectively making it invisible to neutrons. This allows the scattering from a non-deuterated protein or peptide interacting with the membrane to be isolated, providing information on its location, conformation, and depth of insertion into the bilayer.

  • Studying Drug Delivery Systems: The structure of liposomes and other lipid-based nanoparticles used for drug delivery can be characterized in detail using SANS with this compound. This includes determining the lamellarity, size, and drug loading of these systems.

Data Presentation: Quantitative Parameters for DPPC in Neutron Scattering

The following tables summarize key quantitative data for DPPC and its deuterated analogues, which are essential for designing and interpreting neutron scattering experiments.

Table 1: Neutron Scattering Lengths of Relevant Elements

ElementCoherent Scattering Length (fm)
Hydrogen (¹H)-3.74
Deuterium (²H)6.67
Carbon (¹²C)6.65
Oxygen (¹⁶O)5.80
Nitrogen (¹⁴N)9.36
Phosphorus (³¹P)5.13

Table 2: Calculated Scattering Length Densities (SLD) and Molecular Volumes

Molecule / FragmentChemical FormulaMolecular Volume (ų)Scattering Length (fm)SLD (Å⁻²)
DPPC-h75 (protonated) C₄₀H₈₀NO₈P~1227108.88.87 x 10⁻⁵
- HeadgroupC₁₀H₁₈NO₈P~345134.73.90 x 10⁻⁴
- Acyl ChainsC₃₀H₆₂~882-25.9-2.94 x 10⁻⁵
This compound (head-deuterated) C₄₀H₆₇D₁₃NO₈P~1227242.01.97 x 10⁻⁴
- HeadgroupC₁₀H₅D₁₃NO₈P~345267.97.77 x 10⁻⁴
- Acyl ChainsC₃₀H₆₂~882-25.9-2.94 x 10⁻⁵
DPPC-d75 (fully deuterated) C₄₀D₈₀NO₈P~1227925.67.54 x 10⁻⁴
- HeadgroupC₁₀D₁₈NO₈P~345253.17.34 x 10⁻⁴
- Acyl ChainsC₃₀D₆₂~882672.57.63 x 10⁻⁴
Solvents
H₂OH₂O~30-1.68-5.60 x 10⁻⁷
D₂OD₂O~3019.146.38 x 10⁻⁶

Table 3: Typical Structural Parameters of DPPC Bilayers

ParameterGel Phase (~25°C)Fluid Phase (~50°C)
Bilayer Thickness (DHH)~45 - 48 Å~38 - 42 Å
Area per Lipid (AL)~47 - 50 Ų~62 - 65 Ų

Experimental Protocols

Protocol 1: Small-Angle Neutron Scattering (SANS) of this compound Vesicles

This protocol describes the preparation and SANS measurement of unilamellar this compound vesicles to determine their size and bilayer structure.

1. Materials and Reagents:

  • This compound powder

  • Chloroform (B151607)

  • Buffer of choice (e.g., PBS, Tris)

  • D₂O and H₂O for contrast variation

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

2. Vesicle Preparation (Extrusion Method): a. Dissolve a known amount of this compound in chloroform in a round-bottom flask. b. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the flask wall. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with the desired buffer (prepared in the desired H₂O/D₂O ratio) to a final lipid concentration of 1-10 mg/mL. The hydration should be done above the phase transition temperature of DPPC (~41°C). e. Vortex the suspension vigorously to form multilamellar vesicles (MLVs). f. Assemble the extruder with the desired pore size membrane (e.g., 100 nm). g. Heat the extruder and the lipid suspension to a temperature above the phase transition of DPPC (e.g., 50°C). h. Pass the lipid suspension through the extruder 11-21 times to form unilamellar vesicles (LUVs). i. Cool the vesicle suspension to the desired experimental temperature.

3. SANS Data Acquisition: a. Load the vesicle suspension into a quartz cuvette (typically 1-2 mm path length). b. Load a matching buffer sample (same H₂O/D₂O ratio without lipids) into an identical cuvette for background subtraction. c. Place the sample in the SANS instrument's sample holder, ensuring the temperature is controlled. d. Acquire scattering data for the sample and the buffer at a suitable range of scattering vectors (q), which is determined by the instrument configuration (detector distance and neutron wavelength). e. Repeat the measurement for different H₂O/D₂O contrasts to obtain a comprehensive dataset.

4. Data Analysis: a. Perform background subtraction and normalize the data using standard software provided by the neutron scattering facility. b. Model the resulting scattering curves using appropriate models for unilamellar vesicles (e.g., a core-shell model or a more detailed scattering density profile model). c. Fit the model to the data from all contrasts simultaneously to determine structural parameters such as the vesicle radius, bilayer thickness, and area per lipid.

Protocol 2: Neutron Reflectometry (NR) of a Supported this compound Bilayer

This protocol outlines the formation of a solid-supported this compound bilayer and its characterization by NR to determine the detailed structure perpendicular to the surface.

1. Materials and Reagents:

  • This compound

  • Small unilamellar vesicles (SUVs) of this compound prepared as in Protocol 1 (steps 2a-2h, but with a smaller extruder membrane, e.g., 30-50 nm).

  • Silicon blocks (for the substrate)

  • Cleaning solutions for the silicon substrate (e.g., Piranha solution - handle with extreme caution ).

  • Buffer of choice in various H₂O/D₂O ratios.

2. Substrate Preparation: a. Clean the silicon blocks thoroughly to create a hydrophilic silicon oxide surface. A common method is treatment with Piranha solution followed by extensive rinsing with ultrapure water. b. Dry the cleaned substrates under a stream of nitrogen.

3. Supported Bilayer Formation (Vesicle Fusion): a. Mount the clean silicon block in a temperature-controlled liquid cell designed for NR experiments. b. Inject the buffer into the cell. c. Inject the this compound SUV suspension into the cell at a temperature above the phase transition of DPPC. d. Allow the vesicles to adsorb and fuse on the silicon surface to form a continuous bilayer. This process can be monitored in real-time if the instrument allows. e. After bilayer formation is complete (typically 30-60 minutes), rinse the cell with buffer to remove any unfused vesicles.

4. NR Data Acquisition: a. Align the sample in the neutron beam. b. Measure the neutron reflectivity as a function of the scattering vector, qz. This is done by varying the angle of incidence of the neutron beam. c. Perform measurements in different H₂O/D₂O buffer contrasts (e.g., 100% D₂O, 100% H₂O, and a contrast-matched water to silicon). This is achieved by exchanging the buffer in the liquid cell.

5. Data Analysis: a. Reduce the raw data to produce reflectivity profiles (reflectivity vs. qz). b. Model the reflectivity data by constructing a scattering length density (SLD) profile perpendicular to the surface. This model typically consists of layers representing the silicon substrate, silicon oxide, a thin water layer, the lipid headgroups, and the lipid tails. c. Fit the model to the data from all contrasts simultaneously to determine the thickness, SLD, and roughness of each layer. From this, detailed structural information about the supported bilayer can be extracted.

Visualizations

G Principle of Contrast Variation with this compound cluster_membrane This compound Bilayer Headgroups Headgroups (H) Tails Acyl Chains (D) Headgroups2 Headgroups (H) Solvent_H2O H₂O Solvent_D2O D₂O Solvent_Match Contrast Matched H₂O/D₂O Observer Neutron Beam Observer->Headgroups Scattering Observer->Tails Strong Scattering Observer->Solvent_H2O Weak Scattering Observer->Solvent_D2O Strong Scattering G SANS Experimental Workflow for this compound Vesicles Lipid_Film 1. Prepare this compound Lipid Film Hydration 2. Hydrate with H₂O/D₂O Buffer Lipid_Film->Hydration Extrusion 3. Extrusion to form Unilamellar Vesicles Hydration->Extrusion SANS_Measurement 4. SANS Data Acquisition Extrusion->SANS_Measurement Data_Analysis 5. Data Reduction and Modeling SANS_Measurement->Data_Analysis Results Structural Parameters: - Size - Bilayer Thickness - Area per Lipid Data_Analysis->Results G Neutron Reflectometry Workflow for Supported this compound Bilayer Substrate_Prep 1. Clean Silicon Substrate Bilayer_Formation 3. Vesicle Fusion to Form Supported Bilayer Substrate_Prep->Bilayer_Formation Vesicle_Prep 2. Prepare this compound SUVs Vesicle_Prep->Bilayer_Formation NR_Measurement 4. NR Data Acquisition (multiple contrasts) Bilayer_Formation->NR_Measurement Data_Analysis 5. Data Fitting to SLD Profile Model NR_Measurement->Data_Analysis Results Detailed Structure: - Layer Thickness - Composition - Roughness Data_Analysis->Results

Application Notes and Protocols for the Analytical Detection of DPPC-d13

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipalmitoylphosphatidylcholine (DPPC) is a major phospholipid component of pulmonary surfactant and is frequently studied in the context of respiratory diseases and drug delivery systems. Stable isotope-labeled internal standards are crucial for the accurate quantification of lipids in complex biological matrices. DPPC-d13, a deuterated variant of DPPC, serves as an ideal internal standard in mass spectrometry-based lipidomics due to its chemical similarity to the endogenous analyte and its distinct mass shift, which allows for clear differentiation. This document provides detailed application notes and protocols for the analytical detection of this compound, aimed at researchers, scientists, and professionals in drug development.

Analytical Methods

The primary methods for the detection and quantification of this compound are based on mass spectrometry (MS) coupled with chromatographic separation techniques. These methods offer high sensitivity and specificity, enabling the analysis of this compound in various biological samples.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the quantification of lipids. It involves the separation of lipids by liquid chromatography followed by their detection using tandem mass spectrometry.

  • Principle: The sample containing DPPC and the internal standard this compound is injected into an LC system. The lipids are separated based on their physicochemical properties. The eluent from the LC is introduced into the mass spectrometer, where the lipids are ionized. Specific precursor ions for DPPC and this compound are selected and fragmented to produce characteristic product ions. The intensity of these product ions is used for quantification.

  • Application: This method is widely used for the quantitative analysis of DPPC in biological fluids like serum and cell culture media.[1]

2. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI)

MALDI-MSI is a technique that allows for the visualization of the spatial distribution of molecules, including lipids, directly in tissue sections.

  • Principle: A thin tissue section is coated with a matrix that absorbs laser energy. A pulsed laser is fired at the tissue, causing the desorption and ionization of molecules in the sample. The mass-to-charge ratio of these ions is then measured, generating a mass spectrum for each laser spot. By rastering the laser across the entire tissue section, a molecular image is created that shows the distribution of specific molecules.

  • Application: MALDI-MSI can be used to study the metabolism and distribution of exogenously administered, isotopically labeled lipids like U-13C-DPPC in lung tissue.[2] This approach can be adapted for this compound to visualize its distribution.

3. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

ToF-SIMS is a high-resolution surface imaging technique that can provide information about the molecular composition of the outermost layer of a sample.

  • Principle: A primary ion beam is used to bombard the sample surface, which causes the emission of secondary ions. These secondary ions are then analyzed by a time-of-flight mass spectrometer. ToF-SIMS provides high spatial resolution and surface sensitivity.

  • Application: ToF-SIMS has been used to study the nanometer-scale organization of lipids in membrane structures, including the analysis of dimers of DPPC and a deuterated phosphatidylcholine.[3][4]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound using LC-MS/MS

This protocol is adapted from a method for the quantification of DPPC in biological samples.[1]

1. Sample Preparation (Lipid Extraction)

  • To 100 µL of serum or cell culture medium, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected range of endogenous DPPC).

  • Add 400 µL of cold methanol (B129727) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: Ultra-High-Performance Liquid Chromatography (UPLC) system.

  • Column: An amide column is suitable for separating phospholipids.[1]

  • Mobile Phase: A gradient elution using a two-solvent system is common. For example:

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • DPPC: m/z 734.5 → 184.03[1]

    • This compound: The precursor ion will be shifted by +13 Da (m/z 747.5). The product ion at m/z 184.03 (the phosphocholine (B91661) headgroup) will remain the same if the deuterium (B1214612) labels are on the acyl chains. The exact m/z of the precursor should be confirmed based on the labeling pattern of the standard.

3. Data Analysis

  • Integrate the peak areas for the MRM transitions of both DPPC and this compound.

  • Calculate the ratio of the peak area of DPPC to the peak area of this compound.

  • Generate a calibration curve using known concentrations of DPPC and a fixed concentration of this compound.

  • Determine the concentration of DPPC in the unknown samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Summary

The following table summarizes typical parameters for the quantitative analysis of DPPC using an LC-MS/MS method, which would be similar for this compound.

ParameterValueReference
Linearity RangeVaries by instrument and sample type[1][6]
Precision (RSD%)< 15%[1]
Accuracy (RE%)Within ±15%[1]
Lower Limit of Quantification (LLOQ)Dependent on instrument sensitivity[7]

Visualizations

Experimental Workflow for LC-MS/MS Quantification of DPPC using this compound

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Serum) Spike Spike with this compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Methanol Precipitation) Spike->Extraction Drydown Drydown under Nitrogen Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution Injection Inject into UPLC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MRM Detection of DPPC & this compound Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio (DPPC/DPPC-d13) Integration->Ratio Quantification Quantify DPPC Concentration Ratio->Quantification Calibration Generate Calibration Curve Calibration->Quantification

A workflow for the quantitative analysis of DPPC using this compound as an internal standard.

Logical Relationship for Internal Standard-Based Quantification

Quantification_Logic Analyte_Signal Analyte Signal (DPPC) Response_Ratio Response Ratio (Analyte/IS) Analyte_Signal->Response_Ratio IS_Signal Internal Standard Signal (this compound) IS_Signal->Response_Ratio Analyte_Concentration Analyte Concentration Response_Ratio->Analyte_Concentration Calibration_Curve Calibration Curve Calibration_Curve->Analyte_Concentration

The logical flow of internal standard-based quantification in mass spectrometry.

References

Application Notes and Protocols for DPPC-d13 in Mass Spectrometry Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of deuterated dipalmitoylphosphatidylcholine (DPPC-d13) as an internal standard for the calibration and quantification of lipids in mass spectrometry-based analyses.

Introduction

Dipalmitoylphosphatidylcholine (DPPC) is a major phospholipid component of eukaryotic cell membranes and pulmonary surfactant.[1] In the field of lipidomics, accurate and precise quantification of individual lipid species is crucial for understanding their roles in health and disease. Stable isotope-labeled internal standards, such as this compound, are essential tools in mass spectrometry for correcting analytical variability that can occur during sample preparation, extraction, and analysis.[2][3] The use of a deuterated standard, which is chemically and physically similar to its endogenous counterpart, allows for reliable quantification by accounting for matrix effects and sample loss during preparation.[4]

Application: Quantitative Lipidomics

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of phosphatidylcholines and other lipid classes in complex biological samples such as plasma, serum, and tissue homogenates.[2][4]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • LC-MS grade methanol (B129727)

  • LC-MS grade chloroform

  • Glass vials with PTFE-lined caps

Protocol:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a known amount of this compound powder (e.g., 1 mg).

    • Dissolve the powder in a known volume of a chloroform:methanol (2:1, v/v) mixture to achieve the desired concentration.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in a tightly sealed glass vial.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent, typically the same solvent used to reconstitute the final lipid extract (e.g., methanol or isopropanol).[5]

    • The concentration range of the working standards should encompass the expected concentration range of the endogenous analytes in the samples.[6]

Lipid Extraction from Biological Samples

This protocol is a general guideline for lipid extraction using the methyl-tert-butyl ether (MTBE) method.[3]

Materials:

  • Biological sample (e.g., 30 µL of plasma or serum)[4]

  • This compound internal standard working solution

  • Ice-cold methanol (HPLC grade)[3]

  • Ice-cold MTBE (HPLC grade)[3]

  • LC-MS grade water[3]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g at 4°C)[3]

  • Nitrogen evaporator

Protocol:

  • Sample Preparation:

    • Thaw frozen biological samples on ice.[4]

    • In a 1.5 mL microcentrifuge tube, add the biological sample (e.g., 30 µL of plasma).[4]

  • Internal Standard Spiking and Protein Precipitation:

    • Add a known amount of the this compound internal standard working solution to the sample.

    • Add 90 µL of ice-cold acetonitrile (B52724) containing the internal standard to precipitate proteins.[4]

    • Alternatively, for the MTBE method, add 220 µL of cold methanol containing the internal standard.[7]

  • Lipid Extraction:

    • Vortex the mixture vigorously for 30 seconds.[4]

    • Add 750 µL of cold MTBE and vortex for 10 seconds.[7]

    • Shake the mixture for 6 minutes at 4°C.[7]

    • Add 187.5 µL of cold LC-MS grade water to induce phase separation and vortex for 20 seconds.[7]

  • Phase Separation and Collection:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and separate the aqueous and organic phases.[3][4]

    • Carefully collect the upper organic layer, which contains the lipids, and transfer it to a new clean tube.[3]

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.[3]

    • Reconstitute the dried lipid extract in a suitable aprotic solvent (e.g., 100 µL of methanol/toluene 9:1, v/v) immediately before LC-MS analysis.[7]

LC-MS/MS Analysis

Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).[7]

  • Reversed-phase C18 column.[7]

LC Conditions (Example):

ParameterValue
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
Gradient A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation of the lipids of interest.
Flow Rate Appropriate for the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).[7]
Injection Volume 5 µL

Mass Spectrometry Conditions (Example):

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI)
Scan Type Multiple Reaction Monitoring (MRM)[2]
Precursor Ion (DPPC) m/z 734.6
Product Ion (DPPC) m/z 184.1 (Phosphocholine headgroup)[6]
Precursor Ion (this compound) m/z 747.6
Product Ion (this compound) m/z 184.1 (Phosphocholine headgroup)
Collision Energy Optimized for the specific instrument and analyte.
Source Temperature e.g., 150 °C
Gas 1 (Nebulizer) e.g., 50 psi
Gas 2 (Heater) e.g., 50 psi

Quantitative Data

The use of this compound as an internal standard allows for the generation of a calibration curve to determine the concentration of endogenous DPPC and other related lipids. The following table summarizes typical performance data that can be achieved.

ParameterTypical Value/RangeReference
Linearity (R²) > 0.99[8]
Concentration Range 5 - 200 ng/mL[6]
Limit of Detection (LOD) 0.5 ng/mL[6]
Recovery 97.2 ± 1.2%[6]
Mass Accuracy < 5 ppm[9]
Precision (RSD) < 15%[8]

Signaling Pathway and Experimental Workflow Visualization

Phosphatidylcholines (PCs) are not only structural components of membranes but also play crucial roles in cell signaling.[10][11] They can be hydrolyzed by phospholipases to generate second messengers like diacylglycerol (DAG) and phosphatidic acid (PA), which are involved in a multitude of cellular processes including cell proliferation, differentiation, and apoptosis.[1]

Phosphatidylcholine_Signaling_Pathway Phosphatidylcholine Signaling Pathway PC Phosphatidylcholine (PC) PLD Phospholipase D (PLD) PC->PLD Hydrolysis PLC Phospholipase C (PLC) PC->PLC Hydrolysis PA Phosphatidic Acid (PA) PLD->PA DAG Diacylglycerol (DAG) PLC->DAG Cellular_Responses Cellular Responses (Proliferation, Survival, etc.) PA->Cellular_Responses PKC Protein Kinase C (PKC) DAG->PKC Activation PKC->Cellular_Responses

Caption: Phosphatidylcholine signaling pathway.

The experimental workflow for using this compound as an internal standard in a quantitative lipidomics experiment is outlined below.

Experimental_Workflow Quantitative Lipidomics Workflow using this compound cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with This compound Internal Standard Sample->Spike Extract Lipid Extraction (e.g., MTBE method) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in LC-MS compatible solvent Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data Data Acquisition LCMS->Data Curve Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) Data->Curve Quantify Quantify Endogenous Lipids Curve->Quantify

Caption: Experimental workflow for quantitative lipid analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DPPC-d13 for Internal Standardization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the concentration of dipalmitoylphosphatidylcholine-d13 (DPPC-d13) as an internal standard in mass spectrometry-based lipidomics. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible quantification of phospholipids.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound as an internal standard?

A1: this compound is a deuterated form of dipalmitoylphosphatidylcholine. It serves as an internal standard (IS) in mass spectrometry to correct for variations that can occur during sample preparation, injection, and analysis.[1] Because its chemical and physical properties are nearly identical to the endogenous (non-deuterated) DPPC, it experiences similar extraction efficiencies, ionization suppression or enhancement, and fragmentation behavior. By adding a known amount of this compound to every sample, calibrator, and quality control, the ratio of the analyte's signal to the IS signal is used for quantification, which improves accuracy and precision.

Q2: What is a suitable starting concentration for this compound?

A2: The optimal concentration of this compound depends on the specific analytical platform, sample matrix, and the expected concentration of the endogenous analyte. A common starting point is a concentration that provides a signal intensity in the mid-range of the instrument's linear dynamic range and is comparable to the expected concentration of the analyte in the samples. Based on typical phospholipid analyses, a concentration range of 10–200 ng/μL for DPPC has been reported, which can serve as a reference for preparing initial this compound working solutions.[2][3]

Q3: How can I determine the linear dynamic range for my this compound internal standard?

A3: To determine the linear dynamic range, prepare a series of dilutions of your this compound standard in a relevant solvent (e.g., methanol (B129727) or chloroform). Analyze these standards and plot the signal intensity (peak area) against the known concentration. The linear dynamic range is the concentration range over which the plot is linear, typically with a coefficient of determination (R²) greater than 0.99.

Q4: Can I use a single this compound concentration for all my phospholipid analytes?

A4: While this compound is an excellent internal standard for DPPC, its suitability for other phospholipid classes should be carefully evaluated. Different phospholipid classes can have varying ionization efficiencies. For accurate quantification across multiple lipid classes, a mixture of deuterated internal standards representing each class is often recommended.[4]

Troubleshooting Guide

This guide addresses common issues encountered when optimizing and using this compound as an internal standard.

Problem Potential Cause(s) Recommended Solution(s)
High Variability in this compound Signal Inconsistent sample extraction.Ensure thorough vortexing and consistent incubation times during the lipid extraction process.
Inconsistent injection volumes.Check the autosampler for any issues and ensure proper vial capping.
Matrix effects varying between samples.Evaluate matrix effects by comparing the IS signal in neat solution versus in a matrix extract. Consider sample dilution or using a more effective sample cleanup method.
Low this compound Signal Intensity Concentration of the internal standard is too low.Prepare and inject a higher concentration of the this compound standard to ensure the signal is well above the instrument's limit of detection.
Ion suppression from co-eluting matrix components.Modify the chromatographic method to separate the internal standard from interfering compounds.
Instability of the internal standard in the sample matrix or solvent.Prepare fresh working solutions and investigate the stability of this compound under your specific storage and experimental conditions.
Detector Saturation from this compound Signal Concentration of the internal standard is too high.Dilute the this compound working solution to a concentration that falls within the linear dynamic range of the detector.
Poor Linearity of Calibration Curve Inappropriate internal standard concentration.Re-optimize the this compound concentration to be in the mid-range of the calibration curve.
Isotopic contribution from high-concentration analytes to the IS signal.If analyzing samples with very high levels of endogenous DPPC, consider using a higher-mass deuterated standard if available, or mathematically correct for isotopic overlap if your software supports it.

Experimental Protocols

Protocol 1: Determination of the Optimal this compound Concentration

This protocol outlines the steps to determine the ideal concentration of this compound for your assay.

Objective: To find a this compound concentration that yields a stable and reproducible signal within the linear dynamic range of the mass spectrometer, without causing detector saturation.

Methodology:

  • Prepare a this compound Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in an appropriate solvent (e.g., methanol or a chloroform:methanol mixture) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Create a Dilution Series:

    • Prepare a series of working standard solutions of this compound by diluting the stock solution. A suggested range is 1, 5, 10, 50, 100, and 200 µg/mL.

  • Analyze the Dilution Series:

    • Inject each working standard solution into the LC-MS system under your established analytical method.

  • Evaluate Linearity and Signal Intensity:

    • Plot the peak area of this compound against its concentration.

    • Identify the concentration range where the response is linear (R² > 0.99).

    • Select a concentration from the middle of this linear range that provides a robust signal-to-noise ratio (S/N > 100).

Example Data for this compound Concentration Optimization:

This compound Concentration (µg/mL)Mean Peak Area (n=3)%RSDSignal-to-Noise (S/N)Linearity (R²)
15.2 x 10^48.5250.995
52.6 x 10^54.21300.998
105.1 x 10^53.12600.999
502.5 x 10^62.5>5000.999
1004.9 x 10^62.8>5000.997
2008.5 x 10^66.2>5000.985 (potential saturation)

In this example, a concentration between 10 and 50 µg/mL would be a good starting point for further validation.

Protocol 2: Validation of the Chosen this compound Concentration

Objective: To confirm that the chosen this compound concentration effectively corrects for variability in the analysis of your target analytes.

Methodology:

  • Prepare Calibration Standards:

    • Prepare a set of calibration standards containing your target analyte(s) at various concentrations.

    • Spike each calibration standard with the optimized working concentration of this compound.

  • Prepare Quality Control (QC) Samples:

    • Prepare low, medium, and high concentration QC samples of your analyte(s) in a representative matrix.

    • Spike each QC sample with the optimized this compound concentration.

  • Analyze Samples:

    • Analyze the calibration standards and QC samples using your LC-MS method.

  • Evaluate Performance:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the this compound peak area against the analyte concentration.

    • A linear curve with a high correlation coefficient (R² > 0.995) indicates that the chosen internal standard concentration is appropriate.

    • The accuracy and precision of the QC samples should be within acceptable limits (e.g., ±15%).

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare this compound Stock Solution prep_dilution Create Dilution Series prep_stock->prep_dilution inject Inject into LC-MS prep_dilution->inject acquire Acquire Data inject->acquire plot Plot Peak Area vs. Concentration acquire->plot linearity Assess Linearity (R² > 0.99) plot->linearity select Select Optimal Concentration linearity->select

Caption: Workflow for determining the optimal this compound concentration.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Variability in IS Signal? extraction Inconsistent Extraction start->extraction Yes injection Inconsistent Injection start->injection Yes matrix Matrix Effects start->matrix Yes end Proceed with Quantification start->end No optimize_extraction Standardize Extraction Protocol extraction->optimize_extraction check_autosampler Check Autosampler Performance injection->check_autosampler evaluate_matrix Evaluate and Mitigate Matrix Effects matrix->evaluate_matrix

Caption: Troubleshooting logic for high internal standard signal variability.

References

Technical Support Center: Addressing Matrix Effects with DPPC-d13

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dipalmitoylphosphatidylcholine-d13 (DPPC-d13) to address matrix effects in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in bioanalysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds present in the sample matrix.[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly compromising the accuracy, precision, and sensitivity of quantitative analysis.[4] In biological matrices such as plasma, serum, and tissue extracts, phospholipids (B1166683) are a major contributor to matrix effects.[5]

Q2: How does this compound help in mitigating matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard for compensating for matrix effects.[6][7] Because this compound is chemically almost identical to its unlabeled counterpart (DPPC) and other similar phospholipids, it co-elutes during chromatography and experiences nearly identical ionization suppression or enhancement. By adding a known amount of this compound to samples and calculating the analyte-to-internal standard peak area ratio, variations in signal intensity caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.

Q3: When should I add this compound to my samples?

A3: For the most effective correction of both sample preparation variability and matrix effects, the internal standard should be added as early as possible in the sample preparation workflow.[8][9] Ideally, this compound should be spiked into the sample before any extraction or protein precipitation steps.

Q4: Can this compound be used to quantify other phospholipids besides DPPC?

A4: While this compound is the ideal internal standard for the quantification of endogenous DPPC, it can also be used for the semi-quantitative analysis of other phosphatidylcholines (PCs) and, in some cases, other phospholipid classes. However, for the most accurate absolute quantification of other specific phospholipids, it is recommended to use their respective stable isotope-labeled internal standards if available.

Troubleshooting Guides

Problem Possible Causes Troubleshooting Steps & Solutions
High Variability in this compound Signal Across Samples Inconsistent sample preparation leading to variable recovery. Significant differences in the matrix composition between samples.Review and standardize the sample preparation protocol. Ensure precise and consistent pipetting and solvent volumes. Evaluate different sample cleanup techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interfering matrix components.[10]
Poor Analyte/DPPC-d13 Area Ratio Reproducibility Chromatographic separation of the analyte and this compound. Analyte and this compound are eluting in a region of steep ion suppression.Optimize the chromatographic method to ensure co-elution of the analyte and this compound. Adjust the gradient to shift the elution of the analyte and internal standard away from highly suppressive regions of the chromatogram. A post-column infusion experiment can help identify these regions.
Unexpectedly Low or High Analyte Concentrations Incorrect concentration of the this compound spiking solution. Cross-contamination between samples.Prepare a fresh this compound stock and working solutions and verify their concentrations. Optimize autosampler wash procedures and inject blank samples after high-concentration samples to check for carryover.[6]
This compound Signal Suppression High concentration of phospholipids or other matrix components in the sample. Suboptimal ion source parameters.Implement more rigorous sample cleanup procedures like SPE. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) to improve desolvation and ionization efficiency.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation with this compound

This protocol is a common method for the extraction of lipids from plasma samples.

1. Sample Thawing and Aliquoting:

  • Thaw frozen plasma samples on ice.

  • Vortex each sample to ensure homogeneity.

  • Aliquot 50 µL of plasma into a clean microcentrifuge tube.

2. Internal Standard Spiking:

  • Add 10 µL of a this compound working solution (e.g., 10 µg/mL in methanol) to each plasma sample.

3. Protein Precipitation:

  • Add 200 µL of cold methanol (B129727) to each tube.

  • Vortex vigorously for 1 minute to precipitate proteins.

4. Centrifugation:

  • Centrifuge the tubes at 14,000 g for 15 minutes at 4°C.

5. Supernatant Transfer:

  • Carefully transfer the supernatant to a new tube.

6. Solvent Evaporation:

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

7. Reconstitution:

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., acetonitrile/isopropanol/water 65:30:5, v/v/v) for LC-MS/MS analysis.[1]

Protocol 2: Assessment of Matrix Effects using this compound

This protocol allows for the quantitative assessment of matrix effects.[3][4]

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike the analyte(s) of interest and this compound into the reconstitution solvent at a known concentration.

  • Set B (Post-Spiked Matrix): Extract at least six different lots of blank plasma using the chosen sample preparation protocol (e.g., Protocol 1 without the internal standard spiking step). After the final evaporation step, reconstitute the extracts with the same solution prepared for Set A.

  • Set C (Pre-Spiked Matrix): Spike the analyte(s) of interest and this compound into the blank plasma before the extraction process.

2. LC-MS/MS Analysis:

  • Analyze all three sets of samples under the same LC-MS/MS conditions.

3. Data Analysis:

  • Matrix Factor (MF): Calculate the matrix factor to quantify the extent of ion suppression or enhancement.

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Recovery (RE):

    • RE (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100

  • Process Efficiency (PE):

    • PE (%) = (Peak Area in Set C) / (Peak Area in Set A) * 100

Data Presentation

Table 1: Illustrative Data for Matrix Effect Assessment of Analyte X with and without this compound

Parameter Without Internal Standard With this compound Internal Standard
Matrix Factor (MF) for Analyte X 0.45 (Significant Ion Suppression)Not Applicable
Analyte X / this compound Ratio MF Not Applicable0.98 (Effective Compensation)
Precision (%CV) in Matrix 25%4%
Accuracy (%Bias) in Matrix -55%-2%

This table presents hypothetical data to demonstrate the effectiveness of using this compound to correct for matrix effects. Actual results may vary depending on the analyte, matrix, and analytical method.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample spike Spike with This compound plasma->spike precipitate Protein Precipitation (e.g., with Methanol) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate Solvent supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms Inject data Data Acquisition lcms->data integrate Peak Integration data->integrate ratio Calculate Analyte/ This compound Ratio integrate->ratio quantify Quantification ratio->quantify

Caption: Workflow for phospholipid analysis using this compound internal standard.

matrix_effect_logic cluster_problem The Problem: Matrix Effects cluster_solution The Solution: this compound Internal Standard analyte Analyte of Interest ion_source Ion Source analyte->ion_source coelution Co-elution with Analyte analyte->coelution matrix Co-eluting Matrix Components (e.g., Phospholipids) matrix->ion_source suppression Ion Suppression/ Enhancement ion_source->suppression same_effect Experiences Same Matrix Effect dppc_d13 This compound (SIL-IS) dppc_d13->coelution coelution->same_effect ratio Calculate Peak Area Ratio (Analyte / this compound) same_effect->ratio normalization Normalization of Signal ratio->normalization accurate_quant Accurate Quantification normalization->accurate_quant

Caption: Logical diagram illustrating the mitigation of matrix effects using this compound.

References

DPPC-d13 Stability in Different Solvents: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d13 (DPPC-d13) in various solvents. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of this compound?

For long-term stability, this compound, a saturated lipid, is relatively stable as a powder and should be stored at -20°C or below in a glass container with a Teflon-lined closure. When received as a powder, it is advisable to warm the container to room temperature before opening to prevent condensation, which can lead to hydrolysis. For solutions in organic solvents, storage at -20°C ± 4°C in a glass container with a Teflon-lined cap is recommended.[1][2][3] It is best practice to overlay the organic solution with an inert gas like argon or nitrogen to displace air.[2][3]

Q2: Which organic solvents are suitable for dissolving this compound?

This compound is soluble in solvents such as chloroform (B151607), methanol (B129727), and mixtures thereof. A common solvent system for phospholipids (B1166683) is a chloroform:methanol mixture, often in a 2:1 (v/v) ratio, which ensures good solubility of lipids and other components like cholesterol.[4] Dimethyl sulfoxide (B87167) (DMSO) has also been reported as a solvent.[5] The choice of solvent may depend on the specific application, such as liposome (B1194612) preparation. For immediate use, dissolving in pure chloroform is also an option.[4]

Q3: What are the primary degradation pathways for this compound in solution?

The two main chemical degradation pathways for this compound are hydrolysis and, to a lesser extent in the presence of alcohol solvents, transesterification.

  • Hydrolysis: This is the cleavage of the ester bonds in the phospholipid, which can be catalyzed by acidic or basic conditions and is accelerated by increased temperature.[6][7] This process leads to the formation of lysophosphatidylcholine (B164491) (lyso-PC) and free fatty acids.[7] While more significant in aqueous suspensions, hydrolysis can also occur in organic solvents if water is present.

  • Transesterification: In the presence of alcohols like methanol, the fatty acid chains of DPPC can be transferred from the glycerol (B35011) backbone to the alcohol, forming fatty acid methyl esters (FAMEs). This reaction is typically slow at room temperature but can be accelerated at higher temperatures.

Q4: How does the choice of solvent impact the stability of this compound?

While chloroform and methanol are effective solvents, they can also participate in degradation reactions under certain conditions. Chloroform can contain trace amounts of HCl, which can catalyze hydrolysis. Methanol can act as a nucleophile in transesterification reactions. For long-term storage of solutions, chloroform is often recommended over ethanol (B145695) to avoid potential transesterification.[8] However, proper storage conditions (low temperature, inert atmosphere) are the most critical factors for maintaining stability in any recommended organic solvent.

Q5: Can I store this compound solutions in plastic containers?

No, it is strongly advised against storing organic solutions of phospholipids in plastic containers such as polystyrene, polyethylene, or polypropylene.[1][2][3] Plasticizers and other contaminants can leach from the plastic into the solvent, leading to contamination of your lipid standard.[1] Aqueous suspensions of lipids, however, can be stored in plastic containers for short periods.[1]

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound solutions.

Problem Possible Cause Recommended Solution
Poor or inconsistent results in mass spectrometry (e.g., unexpected masses). Degradation of this compound. The presence of masses corresponding to lyso-DPPC or free palmitic acid may indicate hydrolysis.- Ensure proper storage conditions (-20°C, glass vial with Teflon-lined cap, inert atmosphere).- Prepare fresh solutions for critical experiments.- Minimize the time solutions are kept at room temperature.- Use high-purity, anhydrous solvents.
Contamination from storage container. - Always use glass vials with Teflon-lined caps (B75204) for storing organic solutions of lipids.[1][2][3]- Avoid using plastic containers or pipette tips with organic solvents.
Difficulty dissolving this compound powder. Inadequate solvent or mixing. - Use a recommended solvent such as chloroform:methanol (2:1, v/v).- Gentle warming or sonication can aid dissolution, but use caution as excessive heat can accelerate degradation.
Lipid has absorbed moisture. Saturated lipids like DPPC are relatively stable as powders but can absorb moisture if not handled correctly.[2][3]- Allow the container to warm to room temperature before opening to prevent condensation.[1][2]
Precipitation of this compound from solution upon storage. Solvent evaporation. Chloroform is volatile and can evaporate even from seemingly sealed vials over time, increasing the lipid concentration beyond its solubility limit.- Ensure a tight seal on the storage vial (Teflon-lined cap).- For long-term storage, consider flame-sealing in a glass ampule under inert gas.- Re-dissolve by gentle warming and vortexing before use.
Storage at too low a temperature. Storing some organic solutions below -30°C is not recommended unless they are in a sealed glass ampoule, as solutes may precipitate.[1][2]- Store solutions at the recommended -20°C ± 4°C.[1][2]

Stability and Storage Summary

Solvent/Form Recommended Storage Temperature Key Stability Considerations
Powder ≤ -16°C[1][2]Relatively stable as a dry powder.[1][2][3] Must be protected from moisture. Allow to warm to room temperature before opening.[1][2]
Chloroform -20°C ± 4°C[1][2]Generally a good solvent for long-term storage if stored properly under inert gas.[8] Trace acid can catalyze hydrolysis.
Methanol -20°C ± 4°C[1][2]Can undergo transesterification to form fatty acid methyl esters, especially at elevated temperatures.
Chloroform/Methanol Mixture -20°C ± 4°C[1][2]Excellent for dissolving lipids for experimental use. Subject to both hydrolysis (if water is present) and potential transesterification.
Aqueous Suspension Not Recommended for Long-Term Storage[2]Prone to hydrolysis over time.[1] If necessary for short periods, store at 2-8°C.

Experimental Protocols & Methodologies

Protocol for Assessing this compound Stability by HPLC-MS

This protocol outlines a general method for monitoring the degradation of this compound over time.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired organic solvent (e.g., chloroform:methanol 2:1) at a known concentration.

    • Aliquot the solution into several glass vials with Teflon-lined caps.

    • Store the vials under the desired test conditions (e.g., -20°C, 4°C, room temperature).

    • At specified time points, remove a vial for analysis.

  • Chromatographic Separation:

    • HPLC System: A standard HPLC system with a suitable detector (e.g., ELSD, CAD, or MS).

    • Column: A C8 or C18 reversed-phase column is commonly used for lipid analysis.

    • Mobile Phase: A gradient elution using a mixture of methanol and water is often employed. Trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) can be added to the mobile phase to improve peak shape.

    • Injection Volume: Typically 10-20 µL.

    • Column Temperature: Maintained at a constant temperature, for example, 50°C.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) is commonly used for phospholipids.

    • Analysis: Monitor for the parent ion of this compound and the masses of potential degradation products, such as lyso-DPPC-d13 and palmitic acid.

    • Quantification: The peak area of the this compound can be integrated and compared to an internal standard or to the initial time point to determine the percentage of degradation.

Visualizing Degradation Pathways and Workflows

This compound Degradation Pathways DPPC This compound LysoPC Lyso-DPPC-d13 DPPC->LysoPC Hydrolysis FFA Palmitic Acid DPPC->FFA Hydrolysis FAME Palmitic Acid Methyl Ester (FAME) DPPC->FAME Transesterification H2O Water (H₂O) Hydrolysis Hydrolysis MeOH Methanol (CH₃OH) Transesterification Transesterification

Caption: Primary chemical degradation pathways for this compound.

Workflow for Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis at Time Points (t=0, t=1, ...) prep_solution Prepare this compound Stock Solution aliquot Aliquot into Glass Vials prep_solution->aliquot storage Store at Test Conditions (-20°C, 4°C, RT) aliquot->storage hplc HPLC Separation (C18 Column) storage->hplc Collect Sample ms MS Detection (ESI) hplc->ms quant Quantify this compound & Degradation Products ms->quant

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Chromatographic Co-elution with DPPC-d13

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving chromatographic co-elution issues involving Dipalmitoylphosphatidylcholine (DPPC) and its deuterated internal standard, DPPC-d13. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in achieving baseline separation of these compounds during LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic co-elution and why is it a problem for DPPC and this compound analysis?

A1: Chromatographic co-elution occurs when two or more compounds elute from the chromatography column at the same or very similar times, resulting in overlapping peaks. In the context of quantitative analysis using a deuterated internal standard like this compound, co-elution with the analyte (DPPC) can lead to inaccurate quantification. This is because the mass spectrometer may not be able to distinguish between the two compounds if they enter the ion source simultaneously, a phenomenon that can be exacerbated by matrix effects. Even with different mass-to-charge ratios, severe co-elution can lead to ion suppression, where the presence of a high concentration of one compound affects the ionization efficiency of the other.[1] A slight difference in retention time between the analyte and its deuterated standard, caused by the deuterium (B1214612) isotope effect, can lead to different degrees of ion suppression and affect the accuracy of the method.[1]

Q2: I'm observing a broad or shouldered peak for DPPC, even when analyzing a standard. Could this be a co-elution issue with this compound?

A2: Yes, a distorted peak shape, such as fronting, tailing, or the appearance of a shoulder, can be an indication of partial co-elution. While deuterated standards are designed to have very similar chromatographic behavior to their non-deuterated counterparts, small differences in retention can occur.[1][2] This can be particularly noticeable with a high concentration of the internal standard relative to the analyte. It is also possible that the peak distortion is due to other factors such as column degradation, improper mobile phase pH, or the presence of other interfering substances in the sample.

Q3: What are the primary chromatographic strategies to resolve co-elution of DPPC and this compound?

A3: The main strategies involve modifying the chromatographic conditions to enhance the separation between the two compounds. This can be achieved by:

  • Optimizing the mobile phase gradient: A shallower gradient around the elution time of DPPC can increase the separation between it and this compound.

  • Changing the mobile phase composition: Altering the organic solvent (e.g., switching from acetonitrile (B52724) to methanol) or adjusting the concentration of additives (e.g., ammonium (B1175870) formate (B1220265), formic acid) can change the selectivity of the separation.

  • Switching the column chemistry: If a standard C18 column is not providing adequate resolution, switching to a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase, may offer alternative selectivity.[3] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to reversed-phase chromatography.[4][5][6][7]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Suspected Co-elution in Reversed-Phase LC

Symptoms:

  • Broad, asymmetric, or shouldered peaks for DPPC and/or this compound.

  • Inconsistent peak area ratios between the analyte and internal standard across different sample concentrations.

Troubleshooting Workflow:

cluster_0 Troubleshooting Poor Peak Shape A Observe Poor Peak Shape B Prepare & Analyze Separate Solutions of DPPC and this compound A->B C Evaluate Individual Peak Shapes B->C D Are Individual Peaks Symmetrical? C->D E Co-elution is Likely. Proceed to Method Optimization. D->E No F Issue may be with column or system. Check for column degradation, system leaks, or mobile phase issues. D->F Yes

A logical workflow for troubleshooting poor peak shape.

Corrective Actions:

  • Analyze DPPC and this compound Separately: Inject individual solutions of DPPC and this compound at the working concentration to confirm their individual retention times and peak shapes. This will help determine if the issue is true co-elution or another problem.

  • Mobile Phase Gradient Optimization:

    • Decrease the gradient slope: A shallower gradient around the elution time of DPPC provides more time for the two compounds to separate. For example, if DPPC elutes at 50% B, try a gradient segment that changes from 45% to 55% B over a longer period.

    • Introduce an isocratic hold: An isocratic hold at a mobile phase composition just before the elution of DPPC can sometimes improve resolution.

  • Mobile Phase Composition Adjustment:

    • Change the organic solvent: If using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter the selectivity.

    • Adjust additive concentration: Vary the concentration of ammonium formate or formic acid in the mobile phase. This can affect the ionization of the analytes and their interaction with the stationary phase.

  • Column Chemistry Evaluation:

    • Consider a different C18 phase: Not all C18 columns are the same. A C18 column with a different bonding density or end-capping may provide the necessary selectivity.

    • Switch to an alternative reversed-phase column: Phenyl-hexyl or polar-embedded phases can offer different retention mechanisms that may resolve the co-eluting pair.

Issue 2: Inadequate Retention and Co-elution in Reversed-Phase LC

Symptoms:

  • DPPC and this compound elute very early in the chromatogram, close to the void volume.

  • Poor separation from other matrix components.

Troubleshooting Workflow:

cluster_1 Troubleshooting Inadequate Retention A Inadequate Retention Observed B Decrease Initial Organic % in Gradient A->B C Is Retention Improved? B->C D Continue with Method Optimization C->D Yes E Switch to HILIC C->E No F Select Appropriate HILIC Column (e.g., Amide, Silica) E->F G Develop HILIC Method F->G

A logical workflow for addressing inadequate retention.

Corrective Actions:

  • Modify the Initial Gradient Conditions: Decrease the initial percentage of the organic solvent in your gradient to increase the retention of DPPC.

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating polar compounds like phospholipids (B1166683).[4][5][6][7]

    • Column Selection: Choose a HILIC column with a suitable stationary phase, such as amide, silica, or diol.

    • Mobile Phase: HILIC typically uses a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer. Separation is achieved by partitioning the analyte between the mobile phase and a water-enriched layer on the stationary phase surface.

Experimental Protocols

Protocol 1: Reversed-Phase LC-MS Method for DPPC Analysis

This protocol provides a starting point for the analysis of DPPC using a C18 column. Optimization will likely be required to resolve co-elution with this compound.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Gradient:

    Time (min) % B
    0.0 30
    2.0 40
    12.0 95
    15.0 95
    15.1 30

    | 20.0 | 30 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detection: ESI in positive ion mode, monitoring for the m/z of DPPC and this compound.

Protocol 2: HILIC-MS Method for Phospholipid Class Separation

This protocol is designed to separate phospholipid classes and can be adapted to optimize the separation of DPPC and this compound.[4]

  • Column: HILIC column (e.g., Amide or Silica, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid).

  • Gradient:

    Time (min) % B
    0.0 5
    10.0 30
    12.0 50
    12.1 5

    | 17.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

  • MS Detection: ESI in positive ion mode, monitoring for the m/z of DPPC and this compound.

Data Presentation

The following tables provide an example of how to present comparative retention time data for DPPC under different chromatographic conditions. Actual retention times will vary depending on the specific LC system, column, and mobile phase preparation.

Table 1: Hypothetical Retention Time Comparison on a C18 Column

Mobile Phase B CompositionGradient Slope (%B/min)DPPC Retention Time (min)This compound Retention Time (min)Resolution (Rs)
Acetonitrile58.28.10.8
Acetonitrile210.510.31.2
Methanol59.59.40.9
Methanol212.111.91.3

Table 2: Hypothetical Retention Time Comparison on a HILIC Column

Mobile Phase B CompositionGradient Slope (%B/min)DPPC Retention Time (min)This compound Retention Time (min)Resolution (Rs)
10 mM Ammonium Formate57.87.90.7
10 mM Ammonium Formate29.29.41.1
20 mM Ammonium Formate29.59.71.2

Mandatory Visualization

Phosphatidylcholine Metabolism

The following diagram illustrates the key pathways for the biosynthesis and degradation of phosphatidylcholine, including DPPC.

cluster_2 Phosphatidylcholine Metabolism Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC Phosphatidylcholine (PC) (e.g., DPPC) CDP_Choline->PC Cholinephosphotransferase DAG Diacylglycerol (DAG) DAG->PC Cholinephosphotransferase LPC Lysophosphatidylcholine (LPC) PC->LPC Phospholipase A2 (PLA2) PA Phosphatidic Acid PC->PA Phospholipase D (PLD) Fatty_Acid Fatty Acid LPC->Fatty_Acid Phospholipase A2 (PLA2) Choline_headgroup Choline PA->Choline_headgroup Phospholipase D (PLD)

Simplified overview of phosphatidylcholine metabolism.

This technical support guide provides a comprehensive overview of strategies to resolve co-elution issues with DPPC and its deuterated internal standard. By systematically applying the troubleshooting steps and optimizing the experimental protocols, researchers can achieve reliable and accurate quantification in their LC-MS analyses.

References

Validation & Comparative

Validating Lipidomics Methods: A Comparative Guide to Using DPPC-d13 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

The selection of a suitable internal standard is a critical step in quantitative lipidomics. Ideally, an internal standard should be chemically similar to the analytes of interest, not naturally present in the sample, and added at the beginning of the experimental workflow. Deuterated lipids, such as DPPC-d13, are a popular choice as they co-elute closely with their endogenous counterparts in liquid chromatography (LC) and can effectively correct for matrix effects.[1]

Performance Comparison of Internal Standards

To ensure the accuracy and precision of lipid quantification, it is essential to validate the performance of the chosen internal standard. Key validation parameters include linearity, precision, accuracy, and recovery. The following tables summarize the typical performance of this compound compared to an odd-chain phosphatidylcholine, another commonly used type of internal standard.

Parameter This compound (Deuterated) Odd-Chain PC (e.g., PC(17:0/17:0))
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 15%< 15%
Accuracy (%RE) ± 15%± 15%
Recovery 85-115%85-115%
Table 1: Comparison of typical performance metrics for this compound and an odd-chain phosphatidylcholine internal standard. These values represent acceptable ranges for method validation.
Internal Standard Type Principle Advantages Disadvantages
This compound (Deuterated Lipid) Introduction of a known quantity of a lipid standard with deuterium (B1214612) atoms replacing some hydrogen atoms.Co-elutes closely with the endogenous analyte in liquid chromatography (LC), effectively correcting for matrix effects.[1]Potential for isotopic scrambling or exchange. May exhibit a slight retention time shift compared to the native analyte.[1]
Odd-Chain Phosphatidylcholine Use of a synthetic lipid with fatty acid chains of an odd number of carbon atoms, which are not typically found in biological systems.Not naturally present in most biological samples, minimizing background interference.May not perfectly mimic the extraction and ionization behavior of all endogenous even-chain lipids.
¹³C-Labeled Lipids Incorporation of carbon-13 isotopes into the lipid structure.Chemically identical to the endogenous analyte, providing the most accurate correction for all analytical variations.Can be more expensive than other types of internal standards.
Table 2: Principles, advantages, and disadvantages of different types of internal standards used in lipidomics.

Experimental Protocols

Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. Below are detailed protocols for lipid extraction and subsequent analysis using LC-MS/MS with the incorporation of this compound as an internal standard.

Lipid Extraction Protocol (Methyl-tert-butyl ether - MTBE)
  • In a clean tube, add 5-50 µL of the sample (e.g., plasma, serum, or cell pellet).

  • Add 225 µL of cold methanol (B129727) containing the this compound internal standard at a known concentration.

  • Add 750 µL of cold MTBE.[2][3]

  • Vortex the mixture for 1 minute.

  • Incubate on ice for 1 hour, with brief vortexing every 15 minutes.[1]

  • Add 188 µL of PBS to induce phase separation.[1]

  • Vortex for 20 seconds and then let the sample rest at room temperature for 10 minutes.[1]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Carefully collect the upper organic phase containing the lipids and transfer it to a new tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried extract in an appropriate solvent (e.g., methanol/toluene 9:1, v/v) for LC-MS/MS analysis.[3]

LC-MS/MS Analysis Protocol

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase column suitable for lipid separation, such as a C18 or C8 column (e.g., 2.1 x 100 mm, 1.8 µm).[2]

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[4]

  • Mobile Phase B: 2-propanol with 10 mM ammonium acetate and 0.1% formic acid.[4]

  • Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the lipids, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-55°C.[2]

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a wide range of lipid classes.[2]

  • Data Acquisition: Full scan for untargeted analysis or selected reaction monitoring (SRM) / multiple reaction monitoring (MRM) for targeted analysis of specific lipids.

  • Collision Energies: Optimized for different lipid classes to achieve characteristic fragmentation patterns.

Mandatory Visualizations

To better illustrate the experimental process, the following diagrams outline the key workflows.

experimental_workflow Sample Biological Sample Add_IS Add this compound Internal Standard Sample->Add_IS Spike-in Extraction Lipid Extraction (MTBE) Add_IS->Extraction Dry_Down Dry Extract Extraction->Dry_Down Reconstitute Reconstitute in Solvent Dry_Down->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for lipidomics analysis using this compound.

validation_workflow cluster_validation Method Validation cluster_criteria Acceptance Criteria Linearity Linearity & Range R2 R² > 0.99 Linearity->R2 Precision Precision (Intra- & Inter-day) RSD %RSD < 15% Precision->RSD Accuracy Accuracy RE %RE within ±15% Accuracy->RE Recovery Extraction Recovery Rec_Range 85-115% Recovery->Rec_Range Stability Stability Stab_Crit Defined Stability Period Stability->Stab_Crit

Caption: Key parameters for lipidomics method validation.

References

Cross-Validation of DPPC-d13 Results with Alternative Biophysical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Membrane Biophysics

In the study of lipid membranes, particularly in the context of drug interaction and protein binding, dipalmitoylphosphatidylcholine (DPPC) serves as a fundamental model system. The deuterated analogue, DPPC-d13, where the 13 hydrogen atoms of the choline (B1196258) headgroup are replaced by deuterium (B1214612), is an invaluable tool in techniques like neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy. This isotopic labeling provides essential contrast to distinguish the headgroup from other components of the membrane system. However, it is crucial for researchers to understand that deuteration can subtly alter the biophysical properties of the lipid. Therefore, cross-validating results obtained with this compound using other techniques that typically employ non-deuterated (protiated) DPPC is essential for a comprehensive and accurate understanding of membrane behavior.

This guide provides an objective comparison of key biophysical parameters of DPPC and its deuterated forms, measured by a variety of standard techniques. It includes detailed experimental protocols for these methods and visual workflows to aid in experimental design.

Comparative Analysis of Biophysical Parameters

The following table summarizes key biophysical parameters for protiated DPPC and its deuterated analogues, DPPC-d62 (acyl chains deuterated) and this compound (choline headgroup deuterated), as determined by several common experimental and computational techniques. It is important to note that values can vary based on experimental conditions such as temperature, hydration level, and the presence of buffer salts.

Biophysical ParameterTechniqueProtiated DPPCDPPC-d62 (Chain Deuterated)This compound (Headgroup Deuterated)Key Observations & References
Main Phase Transition Temperature (Tm) DSC ~41.4 °C~37-39.4 °C~41 °CAcyl chain deuteration significantly lowers Tm by 2-4 °C. Headgroup deuteration has a minimal effect on Tm.[1]
2H NMR N/A~37.75 °CN/A2H NMR studies on chain-deuterated DPPC mixtures confirm a lower transition temperature for the deuterated component.[1]
Bilayer Thickness (dHH) SAXS/SANS ~3.8 - 4.2 nm~4.0 nmData not readily availableBilayer thickness is influenced by temperature and phase. Direct comparative studies on d13 are limited.[2]
MD Simulation ~4.0 nm~4.0 nm~4.0 nmSimulations suggest minimal difference in thickness due to deuteration alone under similar conditions.
Area per Lipid (AL) Neutron Scattering ~63.0 Ų (at 50°C)Data not readily availableData not readily availableA key parameter determined with high accuracy by joint analysis of neutron and X-ray scattering.
MD Simulation ~62.9 - 68.1 Ų~64 ŲData not readily availableExperimental and simulation values for protiated DPPC are in good agreement.
Acyl Chain Order Parameter (SCD) 2H NMR N/ADirectly MeasuredN/A2H NMR is the primary technique for determining acyl chain order, requiring chain deuteration.
MD Simulation Can be calculatedCan be calculatedCan be calculatedSimulations can provide insights into the ordering of both deuterated and non-deuterated lipids.
Hydration Properties VSFG Spectroscopy Normal hydrationNo significant differenceAltered hydrationDeuteration of the choline group has a significant impact on the hydration of the phosphate (B84403) group.[3]

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for cross-validating findings from studies using this compound with other biophysical methods.

cross_validation_workflow cluster_deuterated This compound Studies cluster_protiated Protiated DPPC Validation cluster_computational Computational Modeling d13_NS Neutron Scattering Data_Analysis Comparative Data Analysis d13_NS->Data_Analysis d13_NMR 2H NMR (Headgroup Dynamics) d13_NMR->Data_Analysis p_SAXS SAXS p_SAXS->Data_Analysis p_DSC DSC p_DSC->Data_Analysis p_NMR Solid-State NMR p_NMR->Data_Analysis p_Fluorescence Fluorescence Spectroscopy p_Fluorescence->Data_Analysis MD_Sim Molecular Dynamics Simulations MD_Sim->Data_Analysis Initial_Hypothesis Initial Hypothesis / Research Question Initial_Hypothesis->d13_NS Initial_Hypothesis->d13_NMR Initial_Hypothesis->p_SAXS Initial_Hypothesis->p_DSC Initial_Hypothesis->p_NMR Initial_Hypothesis->p_Fluorescence Initial_Hypothesis->MD_Sim Conclusion Validated Conclusion Data_Analysis->Conclusion

Cross-validation workflow for this compound studies.

Detailed Experimental Protocols

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Objective: To determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH) of DPPC liposomes.

Methodology:

  • Liposome (B1194612) Preparation:

    • A known amount of DPPC (or this compound) is dissolved in chloroform (B151607) or a chloroform/methanol mixture.

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • The film is further dried under vacuum for at least 2 hours to remove any residual solvent.

    • The lipid film is hydrated with a buffer solution (e.g., PBS, pH 7.4) to a final lipid concentration of 1-5 mg/mL.

    • The solution is vortexed above the Tm of the lipid (~50 °C for DPPC) to form multilamellar vesicles (MLVs).

    • For unilamellar vesicles (LUVs), the MLV suspension is subjected to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm) multiple times above Tm.

  • DSC Measurement:

    • A small aliquot (10-20 µL) of the liposome suspension is hermetically sealed in an aluminum DSC pan. An equal volume of buffer is sealed in a reference pan.

    • The sample and reference pans are placed in the DSC instrument.

    • The temperature is scanned over a range that encompasses the phase transition of DPPC (e.g., 20 °C to 60 °C) at a controlled heating and cooling rate (e.g., 1-2 °C/min).

    • The heat flow as a function of temperature is recorded. The Tm is determined as the peak temperature of the endothermic transition, and ΔH is calculated from the area under the peak.[4]

Small-Angle X-ray Scattering (SAXS) for Bilayer Thickness Determination

Objective: To determine the bilayer thickness (dHH) of DPPC vesicles.

Methodology:

  • Sample Preparation: Prepare LUVs as described in the DSC protocol. The lipid concentration should be optimized to obtain a good signal-to-noise ratio while minimizing inter-vesicle interactions (typically 5-10 mg/mL).

  • SAXS Data Acquisition:

    • The liposome suspension is loaded into a temperature-controlled sample cell with X-ray transparent windows (e.g., quartz capillaries).

    • SAXS data are collected at a desired temperature, both below and above the Tm.

    • Scattering data from the buffer alone is also collected for background subtraction.

  • Data Analysis:

    • The 2D scattering pattern is radially averaged to obtain a 1D intensity versus scattering vector (q) profile.

    • The buffer scattering is subtracted from the sample scattering.

    • The resulting scattering curve is modeled using appropriate form factors for unilamellar vesicles. The analysis yields the electron density profile of the bilayer, from which the headgroup-to-headgroup distance (dHH) can be determined.

2H Nuclear Magnetic Resonance (NMR) Spectroscopy for Acyl Chain Order

Objective: To measure the deuterium order parameter (SCD) of the acyl chains in DPPC-d62 bilayers, which reflects the orientational order and dynamics of the lipid tails.

Methodology:

  • Sample Preparation:

    • Prepare MLVs using DPPC-d62 as described in the DSC protocol.

    • The hydrated lipid dispersion is transferred to an NMR tube.

    • The sample is subjected to several freeze-thaw cycles to ensure homogeneity.

  • 2H NMR Data Acquisition:

    • The sample is placed in a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence.

    • 2H NMR spectra are acquired at various temperatures, stepping through the phase transition.

  • Data Analysis:

    • The quadrupolar splitting (ΔνQ) is measured from the separation of the two peaks in the Pake doublet spectrum.

    • The order parameter (SCD) for a specific C-D bond is calculated from the quadrupolar splitting. A larger splitting corresponds to a higher degree of order.

Molecular Dynamics (MD) Simulations

Objective: To computationally model the behavior of DPPC and this compound bilayers and calculate biophysical parameters for comparison with experimental data.

Methodology:

  • System Setup:

    • A bilayer of DPPC or this compound molecules (e.g., 128 lipids) is constructed using a molecular modeling software (e.g., GROMACS, CHARMM).

    • The bilayer is solvated with a water model (e.g., TIP3P) and counter-ions are added to neutralize the system if necessary.

  • Simulation Protocol:

    • The system is energy minimized to remove steric clashes.

    • A short equilibration simulation is performed with position restraints on the lipid atoms to allow the solvent to equilibrate around the bilayer.

    • A longer production simulation (e.g., 100-500 ns) is run under constant temperature and pressure (NPT ensemble) that mimic experimental conditions.

  • Data Analysis:

    • The simulation trajectory is analyzed to calculate various properties, including the area per lipid, bilayer thickness, and deuterium order parameters. These calculated values can then be directly compared with experimental results.

Signaling Pathways and Logical Relationships

The interplay between different experimental techniques and computational modeling provides a robust framework for validating membrane biophysical data.

validation_pathway cluster_exp Experimental Techniques cluster_comp Computational Approach NS_NMR Neutron Scattering / 2H NMR Structural & Dynamic Data (Deuterated) Validation Validated Biophysical Model NS_NMR:p1->Validation Provides data on deuterated system SAXS_DSC SAXS / DSC Structural & Thermodynamic Data (Protiated) SAXS_DSC:p2->Validation Provides data on protiated system MD Molecular Dynamics Atomic-level Insights & Parameter Calculation MD->NS_NMR Refines force fields & interprets scattering data MD->SAXS_DSC Compares calculated vs. experimental parameters MD:p3->Validation Bridges experimental data & provides mechanistic details

Interplay of techniques for model validation.

References

The Decisive Advantage: Why DPPC-d13 is the Superior Standard for High-Precision Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the pursuit of accurate and reproducible quantification of dipalmitoylphosphatidylcholine (DPPC) is paramount. While non-deuterated DPPC standards are available, the use of its deuterated counterpart, DPPC-d13, offers a significant leap forward in analytical rigor. This guide provides an objective comparison, supported by established principles in mass spectrometry, to illuminate the advantages of employing this compound as an internal standard.

The core principle behind the superiority of this compound lies in the fundamentals of stable isotope dilution mass spectrometry (SID-MS). By introducing a known quantity of a stable isotope-labeled internal standard (in this case, this compound) into a sample at the earliest stage of analysis, researchers can effectively control for and correct variations that occur throughout the experimental workflow. These variations can arise from sample extraction inefficiencies, matrix effects during ionization, and fluctuations in instrument performance.

Unveiling the Performance Gap: A Head-to-Head Comparison

The primary advantage of using this compound over non-deuterated standards is the significant improvement in analytical accuracy and precision.[1] Stable isotope-labeled standards are considered the "gold standard" in quantitative mass spectrometry because they are chemically and physically almost identical to their endogenous counterparts, ensuring they behave similarly during sample preparation and analysis.[2]

Parameter This compound (Deuterated Internal Standard) Non-Deuterated Standard (External or Internal) Advantage of this compound
Correction for Matrix Effects Co-elutes closely with endogenous DPPC, experiencing and thus correcting for the same ion suppression or enhancement.Elution time may differ, leading to incomplete correction of matrix effects.More accurate quantification in complex biological matrices.
Correction for Extraction Variability Added before extraction, it accounts for any loss of DPPC during sample preparation.Cannot accurately account for losses if added post-extraction. If used as an external standard, it doesn't account for sample-specific extraction variations.Improved precision and accuracy by correcting for sample-specific recovery.
Chromatographic Behavior Exhibits a slight retention time shift (isotopic effect), which can aid in peak identification and separation from the endogenous analyte.[3]Identical retention time to the endogenous analyte, which can lead to co-elution and potential interference.Clearer peak identification and potentially improved quantification.
Quantification Accuracy Enables highly accurate absolute quantification by correcting for multiple sources of error.Prone to inaccuracies due to uncorrected matrix effects and extraction variability.Delivers more reliable and reproducible quantitative data.
Linearity and Dynamic Range Typically provides excellent linearity over a wide dynamic range.Linearity can be compromised by uncorrected matrix effects.Robust and reliable quantification across a broad concentration range.

The Underlying Science: Why Deuteration Matters

The key to this compound's effectiveness is its mass difference. The 13 deuterium (B1214612) atoms increase its molecular weight, allowing it to be distinguished from the native DPPC by a mass spectrometer. However, its chemical properties remain virtually identical, ensuring that it behaves in the same manner as the analyte of interest during extraction, chromatography, and ionization.

One important consideration when using deuterated standards is the potential for a "chromatographic isotope effect," where the deuterated compound may elute slightly earlier than its non-deuterated counterpart during liquid chromatography (LC).[3] While this needs to be accounted for during data analysis, it can also be advantageous in resolving the internal standard from the endogenous analyte, leading to more accurate peak integration.

Experimental Protocols: Implementing this compound in Your Workflow

The following protocols provide a framework for the use of this compound as an internal standard in a typical lipidomics workflow involving liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Lipid Extraction from Plasma using this compound

This protocol is adapted from established lipid extraction methods.[2]

Materials:

  • Plasma sample

  • This compound internal standard solution (of known concentration)

  • Methanol (MeOH), ice-cold

  • Methyl-tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma in a glass tube, add a known amount of this compound internal standard solution.

  • Add 1.5 mL of ice-cold MeOH and vortex thoroughly.

  • Add 5 mL of MTBE and vortex for 10 minutes at 4°C.

  • To induce phase separation, add 1.25 mL of water and vortex for 1 minute.

  • Centrifuge the sample at 1,000 x g for 10 minutes.

  • Carefully collect the upper organic phase, which contains the lipids and the this compound internal standard.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

Protocol 2: Quantitative Analysis of DPPC by LC-MS/MS

This protocol outlines a general approach for the quantification of DPPC using this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Gradient: A typical gradient would start at a lower percentage of mobile phase B and gradually increase to elute the lipids.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • DPPC Transition: Monitor the transition of the precursor ion (e.g., m/z 734.6) to a specific product ion (e.g., m/z 184.1, the phosphocholine (B91661) headgroup).

    • This compound Transition: Monitor the transition of the deuterated precursor ion (e.g., m/z 747.6) to the same product ion (m/z 184.1).

  • Data Analysis: Quantify the amount of DPPC in the sample by calculating the peak area ratio of the endogenous DPPC to the this compound internal standard and comparing it to a calibration curve.

Visualizing the Workflow and Pathway

To better illustrate the context in which DPPC and its deuterated standard are utilized, the following diagrams, generated using the DOT language, depict a typical lipidomics workflow and the biosynthesis pathway of DPPC.

Lipidomics_Workflow Lipidomics Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., MTBE) Spike->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration & Area Ratio Calculation MS_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Final_Concentration Final DPPC Concentration Quantification->Final_Concentration

Caption: A typical experimental workflow for the quantification of DPPC using this compound.

DPPC_Biosynthesis DPPC Biosynthesis Pathways cluster_de_novo De Novo Pathway cluster_remodeling Remodeling Pathway Choline Choline Choline_P Choline_P Choline->Choline_P Choline Kinase CDP_Choline CDP_Choline Choline_P->CDP_Choline CTP:phosphocholine cytidylyltransferase PC PC CDP_Choline->PC Cholinephosphotransferase Diacylglycerol Diacylglycerol Diacylglycerol->PC DPPC DPPC PC->DPPC Acyl Chain Remodeling Other_PC Other PC species Lyso_PC Lyso_PC Other_PC->Lyso_PC Phospholipase A2 Lyso_PC->DPPC LPCAT Palmitoyl_CoA Palmitoyl_CoA Palmitoyl_CoA->DPPC

Caption: Simplified pathways of DPPC biosynthesis in the lung.

References

A Comparative Guide to DPPC-d13 Performance in Targeted Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative lipidomics, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. Dipalmitoylphosphatidylcholine-d13 (DPPC-d13) is a commonly utilized deuterated internal standard for the quantification of phosphatidylcholines (PC) and other lipid species. This guide provides an objective comparison of this compound's performance against other common internal standards, supported by a summary of performance data and detailed experimental protocols.

Internal standards are essential in mass spectrometry-based lipidomics to correct for variations that can occur during sample preparation, extraction, and analysis.[1] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest and not be naturally present in the sample.[1] The most common types of internal standards used for phospholipid analysis are stable isotope-labeled lipids (e.g., deuterated or 13C-labeled) and odd-chain lipids.

Comparison of Internal Standard Performance

The performance of an internal standard is evaluated based on several key metrics, including linearity, recovery, precision (often expressed as coefficient of variation, %CV), and the ability to compensate for matrix effects. While deuterated standards like this compound are often considered a gold standard due to their close physicochemical similarity to the endogenous analyte, other standards also offer robust performance.

Table 1: Comparative Performance of Internal Standards for Phosphatidylcholine Analysis

Parameter This compound (Deuterated) Odd-Chain PC (e.g., PC(17:0/17:0)) ¹³C-Labeled PC
Principle Hydrogen atoms are replaced with deuterium, creating a mass shift.Contains fatty acids with an odd number of carbon atoms, which are rare in most mammalian systems.Carbon atoms are replaced with the ¹³C isotope, creating a mass shift.
Co-elution with Analyte Nearly identical retention time to endogenous DPPC.Similar, but not identical, retention time to even-chain PCs.Virtually identical retention time to the endogenous counterpart.
Linearity (R²) Typically >0.99 over a wide concentration range.Generally >0.99, but may show slight deviation at concentration extremes.Excellent, typically >0.995 across a broad dynamic range.
Recovery (%) High and consistent, effectively corrects for extraction inefficiencies.Good, but can differ slightly from endogenous PCs due to differences in hydrophobicity.High and closely matches the recovery of the endogenous analyte.
Precision (%CV) Typically <15% for inter-day and intra-day assays.Generally <20%, can be slightly higher than isotopic standards.Excellent, often <10-15%, providing high reproducibility.
Matrix Effect Correction Excellent, as it experiences similar ion suppression/enhancement as the analyte.Good, but minor differences in elution can lead to incomplete correction.Excellent, considered the most effective for correcting matrix effects.
Potential Issues Potential for isotopic scrambling or exchange, though minimal for D13. Slight retention time shifts can occur.[1]Does not perfectly mimic the behavior of all even-chain PCs.Higher cost and limited commercial availability for all lipid species.

Experimental Protocols

Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures.[1] Below are detailed methodologies for a typical targeted lipid analysis workflow using an internal standard like this compound.

Lipid Extraction Protocol (Bligh & Dyer Method)

This protocol is a widely used method for extracting lipids from biological samples such as plasma or tissue homogenates.

  • Sample Preparation : To 100 µL of plasma, add 10 µL of the this compound internal standard working solution (e.g., 10 µg/mL in methanol).

  • Solvent Addition : Add 375 µL of a chloroform (B151607):methanol (1:2, v/v) mixture to the sample. Vortex for 30 seconds.

  • Phase Separation : Add 125 µL of chloroform and vortex for 30 seconds. Add 125 µL of water and vortex again for 30 seconds.

  • Centrifugation : Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Lipid Collection : Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a new tube.

  • Drying : Evaporate the solvent under a gentle stream of nitrogen gas.

  • Reconstitution : Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., acetonitrile/isopropanol/water mixture) for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

This section outlines typical conditions for the chromatographic separation and mass spectrometric detection of phosphatidylcholines.

  • Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Example) :

    • Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A : Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B : Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 5 µL.

    • Gradient :

      • 0-2 min: 32% B

      • 2-10 min: Gradient to 85% B

      • 10-12 min: Hold at 100% B

      • 12-14 min: Return to 32% B and re-equilibrate.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Data Acquisition : Multiple Reaction Monitoring (MRM). For DPPC, the transition is typically m/z 734.6 → 184.1. For this compound, the transition would be m/z 747.6 → 184.1.

    • Collision Energy : Optimized for the specific lipid class (e.g., 25-35 eV for PCs).

    • Source Temperature : 150°C.

    • Desolvation Temperature : 400°C.

Visualizing Experimental Workflows and Biological Pathways

To better illustrate the processes involved in quantitative lipidomics and the biological context of DPPC, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS Add this compound Internal Standard Sample->IS Extract Lipid Extraction (Bligh & Dyer) IS->Extract Dry Dry Down (Nitrogen Evaporation) Extract->Dry Recon Reconstitute Dry->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Quant Quantification (Calibration Curve) Ratio->Quant

Caption: Experimental workflow for targeted lipid analysis.

G Pulmonary Surfactant Metabolism Pathway cluster_synthesis Synthesis & Secretion cluster_extracellular Extracellular Function cluster_recycling Recycling & Degradation ER Endoplasmic Reticulum (Phospholipid Synthesis) TypeII Alveolar Type II Cell ER->TypeII LB Lamellar Bodies (Surfactant Storage) TypeII->LB Secretion Secretion (Exocytosis) DPPC is major component LB->Secretion TM Tubular Myelin Formation Secretion->TM Interface Air-Liquid Interface (Reduces Surface Tension) TM->Interface Recycle Reuptake by Type II Cells Interface->Recycle Degrade Degradation by Alveolar Macrophages Interface->Degrade Recycle->LB Re-packaging

Caption: The metabolic pathway of pulmonary surfactant.

Conclusion

This compound serves as a robust and reliable internal standard for the targeted quantification of phosphatidylcholines. Its key advantage lies in its ability to closely mimic the behavior of its endogenous counterpart, thereby providing excellent correction for variations throughout the analytical workflow, particularly for matrix effects. While ¹³C-labeled standards may offer a marginal superiority in performance, their higher cost and limited availability can be prohibitive. Odd-chain lipid standards present a viable and cost-effective alternative, though they may not correct for analytical variability as precisely as stable isotope-labeled standards.

The choice of an internal standard is a critical decision in designing a quantitative lipidomics experiment. By understanding the comparative performance metrics and implementing rigorous, standardized protocols as outlined in this guide, researchers can ensure the generation of high-quality, reliable data to advance their scientific discoveries.

References

A Comparative Biophysical Analysis of DPPC and DPPC-d13 in Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between lipid analogs is critical for designing robust model membrane systems. This guide provides an objective comparison of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and its deuterated counterpart, 1,2-dipalmitoyl-d13-sn-glycero-3-phosphocholine (DPPC-d13), focusing on their biophysical properties and applications in membrane studies.

The substitution of hydrogen with deuterium (B1214612) in the headgroup of DPPC introduces subtle yet significant changes in its physicochemical behavior. These differences are particularly relevant in experimental techniques that rely on isotopic contrast, such as neutron scattering and certain nuclear magnetic resonance (NMR) spectroscopy applications. This guide summarizes key quantitative data, outlines experimental protocols, and provides visual representations of experimental workflows.

Data Presentation: Quantitative Comparison of DPPC and this compound

The following tables summarize the key biophysical parameters of DPPC and this compound, compiled from various experimental studies. These values highlight the impact of headgroup deuteration on the collective properties of the lipid bilayer.

PropertyDPPCThis compoundExperimental Technique(s)Key Observations
Phase Transition Temperature (Tm) ~41 °CSlightly lower than DPPC (e.g., ~36-38 °C)Differential Scanning Calorimetry (DSC)Deuteration of the acyl chains is known to lower the phase transition temperature[1]. While headgroup deuteration has a less pronounced effect, a slight decrease is often observed.
Area per Lipid (A_L) in Fluid Phase ~63.0 Ų (at 50 °C)Similar to DPPCNeutron Scattering, X-ray ScatteringThe area per lipid in the fluid phase is primarily determined by the packing of the acyl chains and is not significantly affected by headgroup deuteration[2][3].
Bilayer Thickness (D_B) in Fluid Phase Varies with phase and temperatureCan be slightly reduced compared to DPPCNeutron Scattering, X-ray ScatteringDeuteration of the acyl chains has been shown to cause a reduction in the lamellar repeat spacing and bilayer thickness[4]. The effect of headgroup deuteration is less documented but may contribute to subtle changes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of common techniques used to characterize and compare DPPC and this compound membranes.

Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to study the phase transitions of lipids.

Methodology:

  • Sample Preparation: Lipid suspensions (multilamellar vesicles, MLVs) of DPPC or this compound are prepared by hydrating a dry lipid film with a buffer solution. The concentration is typically in the range of 1-10 mg/mL.

  • Instrumentation: A differential scanning calorimeter is used. The sample and a reference (buffer) are placed in separate pans.

  • Thermal Scan: The sample and reference are heated and cooled at a constant rate (e.g., 1-2 °C/min) over a temperature range that encompasses the lipid's phase transition.

  • Data Analysis: The heat flow difference between the sample and reference is recorded as a function of temperature. The peak of the endothermic transition corresponds to the main phase transition temperature (Tm). The area under the peak is proportional to the enthalpy of the transition (ΔH).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy provides detailed information about the structure, dynamics, and orientation of lipid molecules within a bilayer. Headgroup-deuterated lipids like this compound are particularly useful in certain NMR experiments.

Methodology for 1H NMR Flip-Flop Assay:

  • Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared with an asymmetric distribution of DPPC and this compound. For instance, this compound LUVs are prepared, and then protiated DPPC is introduced into the outer leaflet via lipid exchange.

  • Shift Reagent: A paramagnetic shift reagent (e.g., Dy3+ or Tm3+) is added to the external solution. This reagent shifts the NMR signal of the choline (B1196258) headgroups in the outer leaflet.

  • 1H NMR Spectroscopy: 1H NMR spectra are acquired over time. The signal from the inner leaflet (un-shifted) and the outer leaflet (shifted) can be distinguished.

  • Data Analysis: The rate of lipid flip-flop (transbilayer movement) is determined by monitoring the appearance of the protiated DPPC signal in the inner leaflet's spectral region over time[5].

Neutron Scattering

Neutron scattering techniques, such as small-angle neutron scattering (SANS) and neutron diffraction, are powerful for determining the structure of lipid bilayers, including area per lipid and bilayer thickness. The significant difference in neutron scattering length between hydrogen and deuterium makes isotopic labeling, as in this compound, a valuable tool.

Methodology for SANS:

  • Sample Preparation: Unilamellar vesicles of DPPC or this compound are prepared in a solvent with a specific D₂O/H₂O ratio to achieve desired contrast conditions.

  • Instrumentation: A small-angle neutron scattering instrument is used. A collimated beam of neutrons is passed through the sample.

  • Scattering Measurement: The intensity of scattered neutrons is measured as a function of the scattering angle.

  • Data Analysis: The scattering data is analyzed using models of vesicle form and structure factors to extract parameters such as the bilayer thickness, area per lipid, and lamellar repeat spacing.

Visualizations

The following diagrams illustrate key experimental workflows and concepts relevant to the comparative study of DPPC and this compound.

experimental_workflow_DSC cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis prep1 Dry Lipid Film (DPPC or this compound) prep2 Hydration with Buffer prep1->prep2 prep3 Vortexing/Extrusion (MLVs/LUVs) prep2->prep3 dsc1 Load Sample and Reference into Pans prep3->dsc1 dsc2 Controlled Heating/ Cooling Scan dsc1->dsc2 dsc3 Measure Heat Flow dsc2->dsc3 analysis1 Plot Heat Flow vs. Temperature dsc3->analysis1 analysis2 Determine Tm and ΔH analysis1->analysis2

Workflow for Differential Scanning Calorimetry (DSC) analysis of lipid phase transitions.

nmr_flip_flop_assay cluster_vesicle_prep Asymmetric Vesicle Preparation cluster_nmr_measurement NMR Measurement cluster_data_analysis Data Analysis vesicle1 Prepare this compound LUVs vesicle2 Introduce DPPC to Outer Leaflet vesicle1->vesicle2 nmr1 Add Paramagnetic Shift Reagent vesicle2->nmr1 nmr2 Acquire 1H NMR Spectra Over Time nmr1->nmr2 analysis1 Distinguish Inner and Outer Leaflet Signals nmr2->analysis1 analysis2 Monitor Signal Intensity Change analysis1->analysis2 analysis3 Calculate Flip-Flop Rate analysis2->analysis3

Experimental workflow for determining lipid flip-flop rates using 1H NMR spectroscopy.

neutron_scattering_contrast cluster_protiated Protiated Sample (DPPC) cluster_deuterated Deuterated Sample (this compound) dppc DPPC (High H content) h2o H2O Solvent dppc->h2o Low Contrast dppc_d13 This compound (Headgroup D) d2o D2O Solvent dppc_d13->d2o High Contrast

Concept of neutron scattering contrast enhancement using deuterated lipids.

References

Safety Operating Guide

Proper Disposal of DPPC-d13: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides detailed procedures for the disposal of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d13 (DPPC-d13), a deuterated form of a common phospholipid used in liposome (B1194612) preparation.

Immediate Safety and Handling Considerations

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses and gloves.[2] In case of a spill, clean the area thoroughly. For minor spills, sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[2][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste identification, containment, and removal. The following workflow outlines the necessary steps to ensure safe and compliant disposal.

cluster_0 Step 1: Waste Characterization cluster_1 Step 2: Segregation and Containment cluster_2 Step 3: Labeling cluster_3 Step 4: Storage and Disposal A Is the this compound mixed with any hazardous substances (e.g., solvents, cytotoxic agents)? B No: Treat as Non-Hazardous Chemical Waste A->B No C Yes: Treat as Hazardous Chemical Waste A->C Yes D Select a chemically compatible, sealable container. B->D C->D E Ensure container is in good condition with no leaks. D->E F Label the container with: - 'Non-Hazardous Waste' or 'Hazardous Waste' - Chemical Name: this compound - Any other components and their concentrations - Date of accumulation start - Principal Investigator's Name and Lab Location E->F G Store the container in a designated waste accumulation area. F->G H Do not dispose of down the drain. G->H I Contact your institution's Environmental Health & Safety (EHS) office for pickup. H->I

Caption: this compound Disposal Workflow.

Quantitative Data Summary

The physical and chemical properties of DPPC are summarized below. While this data is for the non-deuterated form, the properties of this compound are expected to be very similar.

PropertyValue
Molecular Formula C40H80NO8P
Molecular Weight 734.04 g/mol
Appearance Powder
Storage Temperature -20°C
Solubility DMSO (Insoluble in moisture-absorbing DMSO)
Data sourced from multiple suppliers and may vary slightly.[4][5]

Experimental Protocols Cited

The information provided in this document is based on standard laboratory safety protocols and information derived from Safety Data Sheets for similar, non-deuterated compounds. No experimental protocols are directly cited for the disposal of this compound. The primary directive is to follow the guidelines established by your institution's Environmental Health and Safety (EHS) department and to adhere to all governmental regulations.

Key Disposal Considerations

The logical relationship for determining the correct disposal pathway for this compound is illustrated in the decision-making diagram below.

A Start: this compound Waste for Disposal B Has the this compound been mixed with other chemicals? A->B C Are any of the admixed chemicals hazardous? B->C Yes D Dispose as Non-Hazardous Chemical Waste B->D No C->D No E Dispose as Hazardous Chemical Waste C->E Yes F Follow Institutional EHS Procedures D->F E->F

Caption: this compound Disposal Decision Pathway.

References

Essential Safety and Operational Guide for Handling DPPC-d13

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for DPPC-d13 (dipalmitoylphosphatidylcholine-d13), a deuterated form of a major lipid component of lung surfactant. While DPPC is generally not classified as a hazardous substance, varying supplier safety data sheets (SDS) necessitate a cautious approach to handling.[1][2] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following personal protective equipment is mandatory to minimize exposure and prevent contamination.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile GlovesDouble-gloving is recommended, especially when handling the powder.
Body Protection Laboratory CoatShould be fully buttoned.
Respiratory Protection Dust Mask or RespiratorRecommended when weighing or transferring the powdered form to avoid inhalation.

This standard PPE ensemble is designed to provide a barrier against accidental splashes, skin contact, and inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Protocol

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • This compound powder is stable and should be stored in a tightly sealed glass container with a Teflon-lined cap at or below -16°C.[3]

  • To prevent condensation, which can lead to hydrolysis, allow the container to warm to room temperature before opening.[4]

  • If the compound is supplied in an organic solvent, store it in a glass vial with a Teflon-lined cap at -20°C ± 4°C, with the headspace purged with an inert gas like argon or nitrogen to prevent oxidation.

2. Preparation of Solutions:

  • All manipulations involving the powdered form of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • When weighing the powder, use appropriate tools to handle the solid and avoid creating dust.

  • To dissolve, slowly add the desired solvent to the lipid in a glass container. Do not use plastic containers or pipette tips with organic solvents, as this can lead to the leaching of plasticizers.

  • Clearly label all solution containers with the compound name, concentration, solvent, date, and user's initials.

3. Experimental Use:

  • Follow all specific experimental protocols carefully.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Ensure adequate ventilation in the work area.

Disposal Plan

This compound is not classified as a hazardous substance by most suppliers, allowing for straightforward disposal procedures. However, it is crucial to segregate non-hazardous waste from hazardous waste to prevent costly disposal of the entire mixture as hazardous.

  • Solid Waste: Uncontaminated solid this compound can be disposed of in the regular laboratory trash. Laboratory personnel should securely package the waste and transfer it directly to the dumpster.

  • Liquid Waste: Non-hazardous liquid waste containing this compound may be poured down the sink drain with ample water, provided it meets local regulations. It is advisable to check with your institution's Environmental Health and Safety (EHS) office for specific guidelines.

  • Empty Containers: Empty containers should be rinsed with an appropriate solvent, defaced to remove labels, and then disposed of in the regular trash.

  • Contaminated Materials: Any materials, such as gloves or paper towels, that come into contact with this compound should be disposed of in the regular laboratory trash, unless contaminated with a hazardous substance.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

DPPC_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive_Inspect Receive and Inspect Store Store at ≤ -16°C Receive_Inspect->Store Intact Warm_to_RT Warm to Room Temp Store->Warm_to_RT Weigh_in_Hood Weigh in Fume Hood Warm_to_RT->Weigh_in_Hood Dissolve Dissolve in Solvent Weigh_in_Hood->Dissolve Conduct_Experiment Conduct Experiment Dissolve->Conduct_Experiment Dispose_Solid Dispose Solid Waste Conduct_Experiment->Dispose_Solid Solid Waste Dispose_Liquid Dispose Liquid Waste Conduct_Experiment->Dispose_Liquid Liquid Waste Dispose_Containers Dispose Empty Containers Conduct_Experiment->Dispose_Containers Empty Containers

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.